22-Beta-Acetoxyglycyrrhizin
Description
See also: Glycyrrhiza uralensis Root (part of).
Properties
CAS No. |
938042-17-2 |
|---|---|
Molecular Formula |
C44H64O18 |
Molecular Weight |
881.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bS)-9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C44H64O18/c1-18(45)58-24-17-40(4,38(56)57)16-20-19-15-21(46)33-42(6)11-10-23(39(2,3)22(42)9-12-44(33,8)43(19,7)14-13-41(20,24)5)59-37-32(28(50)27(49)31(61-37)35(54)55)62-36-29(51)25(47)26(48)30(60-36)34(52)53/h15,20,22-33,36-37,47-51H,9-14,16-17H2,1-8H3,(H,52,53)(H,54,55)(H,56,57)/t20-,22-,23-,24+,25-,26-,27-,28-,29+,30-,31-,32+,33+,36-,37+,40+,41+,42-,43+,44+/m0/s1 |
InChI Key |
OBFDSOYVKVRFGY-AZFCQWTHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@](C[C@@H]2[C@]1(CC[C@@]3(C2=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O |
Canonical SMILES |
CC(=O)OC1CC(CC2C1(CCC3(C2=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Isolation of 22-Beta-Acetoxyglycyrrhizin from Glycyrrhiza Species: A Technical Guide for Researchers
An In-Depth Examination of Methodologies for Extraction, Purification, and Analysis of a Promising Triterpenoid (B12794562) Saponin (B1150181)
This technical guide provides a comprehensive overview of the isolation and purification of 22-Beta-Acetoxyglycyrrhizin, a triterpenoid saponin found in the roots of Glycyrrhiza species, notably Glycyrrhiza uralensis. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction and analysis of this and similar bioactive compounds from licorice root. While detailed protocols for a multitude of glycyrrhizin (B1671929) derivatives and other saponins (B1172615) are available, specific quantitative data and optimized protocols for this compound remain areas of active research. This guide synthesizes established methodologies for related compounds, offering a robust framework for the development of a specific isolation strategy for this compound.
Extraction of Triterpenoid Saponins from Glycyrrhiza Root
The initial step in isolating this compound involves the extraction of crude saponins from the dried and powdered roots of Glycyrrhiza species.
Solvent Extraction
Methanol (B129727) and ethanol (B145695) are commonly employed solvents for the efficient extraction of triterpenoid saponins from licorice root. A typical procedure involves the reflux or sonication of the plant material with the chosen solvent.
Experimental Protocol: Solvent Extraction
-
Preparation of Plant Material: Grind dried roots of Glycyrrhiza uralensis to a fine powder (approximately 40-60 mesh).
-
Extraction: Macerate or reflux the powdered root material with 70-95% ethanol or methanol at a solid-to-liquid ratio of 1:10 (w/v) for 2-3 hours at 60-80°C. Repeat the extraction process 2-3 times to ensure maximum recovery of saponins.
-
Filtration and Concentration: Combine the extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
Supercritical Fluid Extraction (SFE)
An alternative, more environmentally friendly method involves the use of supercritical CO2, often with a co-solvent or entrainer, to extract glycyrrhizin and related compounds.
Purification of this compound
The crude extract contains a complex mixture of compounds, including various saponins, flavonoids, and polysaccharides. A multi-step purification process is necessary to isolate this compound.
Liquid-Liquid Partitioning
The concentrated crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity.
Experimental Protocol: Liquid-Liquid Partitioning
-
Suspension: Suspend the crude extract in distilled water.
-
Defatting: Extract the aqueous suspension with a non-polar solvent such as n-hexane or petroleum ether to remove lipids and other non-polar compounds.
-
Fractionation: Subsequently, extract the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. Triterpenoid saponins are typically enriched in the n-butanol fraction.
The general workflow for extraction and initial purification is depicted in the following diagram:
Caption: General workflow for the extraction and initial fractionation of saponins from Glycyrrhiza uralensis.
Chromatographic Techniques
Further purification of the saponin-rich fraction is achieved through various chromatographic methods. The selection of the technique depends on the scale of the isolation and the physicochemical properties of the target compound.
Table 1: Comparison of Chromatographic Techniques for Saponin Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Principle | Advantages | Disadvantages |
| Preparative HPLC (RP) | C18 or C8 silica (B1680970) gel | Acetonitrile (B52724)/Water or Methanol/Water gradients | Hydrophobic interactions | High resolution and purity | Requires specialized equipment, can be costly |
| Preparative HPLC (HILIC) | Silica, Amide, or other polar stationary phases | High organic solvent content with a small amount of water | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase | Effective for separating highly polar compounds | May have lower loading capacity than RP-HPLC |
| pH-Zone-Refining Counter-Current Chromatography (CCC) | Liquid (biphasic solvent system) | Liquid (biphasic solvent system) with pH gradient | Partitioning between two immiscible liquid phases based on the pKa of the analytes | No solid support (no irreversible adsorption), high loading capacity | Can be time-consuming, resolution may be lower than HPLC |
| Column Chromatography | Silica gel, Sephadex LH-20 | Gradients of solvents like chloroform-methanol-water or ethyl acetate-formic acid-water | Adsorption and size exclusion | Scalable, relatively low cost | Lower resolution than HPLC, can be labor-intensive |
Experimental Protocol: Preparative Reversed-Phase HPLC
-
Sample Preparation: Dissolve the dried n-butanol fraction in the initial mobile phase.
-
Column: Utilize a preparative C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: Employ a gradient elution system, for example, starting with a higher proportion of water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and gradually increasing the proportion of acetonitrile or methanol.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 254 nm.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing this compound.
Structural Elucidation and Quantification
The final step involves confirming the structure of the isolated compound and quantifying its purity.
Table 2: Analytical Techniques for Characterization and Quantification
| Technique | Purpose | Key Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time, peak area (for concentration determination) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and structural information | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) | Definitive structural elucidation | Chemical shifts and coupling constants of protons and carbons, providing detailed structural connectivity |
Biological Context: Modulation of Signaling Pathways
Glycyrrhizin and its derivatives have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in the cellular response to stress, inflammation, and immune challenges. The inhibitory effects of glycyrrhizin on these pathways contribute to its anti-inflammatory properties. It is plausible that this compound shares similar biological activities.
The simplified diagram below illustrates the general inhibitory effect of glycyrrhizin derivatives on the NF-κB signaling cascade.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory role of glycyrrhizin derivatives.
Similarly, glycyrrhizin derivatives can interfere with the MAPK signaling cascade, which plays a crucial role in inflammation and other cellular processes.
Caption: Overview of the MAPK signaling cascade and the potential point of inhibition by glycyrrhizin derivatives.
Conclusion
The isolation of this compound from Glycyrrhiza species presents a significant but achievable challenge. By adapting established protocols for related triterpenoid saponins, researchers can develop a robust methodology for the extraction and purification of this compound. The process will involve a systematic approach, beginning with solvent extraction and liquid-liquid partitioning, followed by a series of high-resolution chromatographic separations. The structural integrity and purity of the final product must be confirmed using a combination of spectroscopic and spectrometric techniques. Further investigation into the biological activities of this compound, particularly its effects on key signaling pathways such as NF-κB and MAPK, will be crucial in elucidating its therapeutic potential.
The Enigmatic Triterpenoid: A Technical Guide to 22-Beta-Acetoxyglycyrrhizin from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
22-Beta-Acetoxyglycyrrhizin, a triterpenoid (B12794562) glucuronide, is a naturally occurring derivative of the well-known bioactive compound glycyrrhizin (B1671929). While its parent compound has been the subject of extensive research, this compound remains a more enigmatic molecule. This technical guide synthesizes the current, albeit limited, publicly available scientific information regarding its natural sources, presents a generalized framework for its isolation and characterization, and explores the potential signaling pathways it may influence based on the activities of structurally related compounds. The primary documented natural source of this compound is the root of Glycyrrhiza uralensis, a species of licorice. This document aims to provide a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this unique phytochemical.
Natural Sources and Abundance
The principal identified natural source of this compound is the root and rhizome of the licorice plant, specifically the species Glycyrrhiza uralensis Fisch.[1]. While other species of licorice, such as Glycyrrhiza glabra, are well-known sources of glycyrrhizin, the presence and concentration of its 22-beta-acetoxy derivative in these other species are not well-documented in the available scientific literature.
Quantitative Data
| Compound | Plant Source | Part | Concentration/Yield | Method | Reference |
| Glycyrrhizic Acid | Glycyrrhiza glabra, Glycyrrhiza uralensis | Roots | 3.24% to 4.49% | HPLC | [2] |
| Licurazide | Glycyrrhiza glabra, Glycyrrhiza uralensis | Roots | 0.200% to 0.321% | HPLC | [2] |
| Liquiritin | Glycyrrhiza uralensis | Roots | Varies | 1H-qNMR | [3] |
| Isoliquiritin | Glycyrrhiza uralensis | Roots | Varies | 1H-qNMR | [3] |
| Liquiritigenin | Glycyrrhiza uralensis | Roots | Varies | 1H-qNMR | [3] |
Experimental Protocols: A Generalized Approach
Due to the absence of a specific, detailed experimental protocol for the extraction, isolation, and quantification of this compound in the reviewed literature, a generalized workflow is proposed based on established methods for isolating triterpenoid saponins (B1172615) from Glycyrrhiza species.
Extraction
The initial step involves the extraction of crude compounds from the dried and powdered roots of Glycyrrhiza uralensis.
-
Sample Preparation: Dried roots of Glycyrrhiza uralensis are ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: A polar solvent is typically used for the extraction of saponins. Methanol or aqueous ethanol (B145695) is a common choice. The extraction can be performed using various techniques, including:
-
Maceration: Soaking the plant material in the solvent for an extended period with occasional agitation.
-
Soxhlet Extraction: A continuous extraction method that provides a higher yield.
-
Ultrasonic-Assisted Extraction: Utilizes ultrasonic waves to enhance solvent penetration and extraction efficiency.
-
-
Solvent Removal: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
Isolation and Purification
The crude extract, containing a complex mixture of compounds, requires further separation and purification to isolate this compound.
-
Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Triterpenoid saponins are typically enriched in the n-butanol fraction.
-
Chromatographic Techniques:
-
Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel or other stationary phases. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol-water) is used to separate the compounds.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for the final purification of the target compound. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Fractions are collected and monitored by analytical HPLC or TLC.
-
Characterization and Quantification
The purified compound is then structurally elucidated and quantified.
-
Structural Elucidation:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for determining the detailed chemical structure, including the position of the acetoxy group and the stereochemistry. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the molecule.
-
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a suitable detector (e.g., UV or MS) is developed and validated for the quantification of this compound. A standard curve is generated using a purified and quantified reference standard of the compound.
-
Generalized Experimental Workflow Diagram
Caption: Generalized workflow for the extraction and isolation of this compound.
Potential Signaling Pathways
While direct experimental evidence for the specific signaling pathways modulated by this compound is lacking in the current literature, the well-documented anti-inflammatory properties of licorice extracts and related compounds like glycyrrhizin and glycyrrhetinic acid provide a strong basis for hypothesizing its potential mechanisms of action. These compounds are known to primarily target the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Compounds from licorice have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key players in cellular responses to external stimuli and are involved in inflammation. The activation of these kinases through a phosphorylation cascade can lead to the activation of transcription factors that promote the expression of inflammatory mediators. Licorice compounds have been reported to inhibit the phosphorylation of ERK, JNK, and p38, thereby downregulating the inflammatory response.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Future Directions and Research Opportunities
The current body of knowledge on this compound is limited, presenting significant opportunities for further research. Key areas for investigation include:
-
Quantitative Analysis: Development and validation of analytical methods to accurately quantify this compound in various Glycyrrhiza species and their extracts.
-
Pharmacological Screening: In-depth investigation of the bioactivities of purified this compound, including its anti-inflammatory, antiviral, and anticancer properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways directly modulated by this compound.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and potential toxicity of the compound to evaluate its drug-like properties.
Conclusion
This compound is a naturally occurring triterpenoid found in Glycyrrhiza uralensis. While its full therapeutic potential is yet to be unlocked, its structural similarity to the well-characterized anti-inflammatory compound glycyrrhizin suggests that it may hold significant promise as a lead compound for drug discovery. This technical guide provides a summary of the currently available information and a framework for future research endeavors aimed at unraveling the properties and mechanisms of this intriguing natural product. Further dedicated research is essential to fully characterize this compound and explore its potential applications in medicine and pharmacology.
References
The Biosynthesis of 22-Beta-Acetoxyglycyrrhizin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of 22-Beta-Acetoxyglycyrrhizin, a significant triterpenoid (B12794562) saponin (B1150181) found in the roots of Glycyrrhiza species (licorice). While the complete enzymatic steps leading to glycyrrhizin (B1671929), its precursor, have been largely elucidated, the final acetylation step to produce this compound is an area of active investigation. This guide details the established pathway to glycyrrhizin, proposes the putative final step in this compound synthesis, and provides detailed experimental protocols for key cited methodologies.
The Established Biosynthetic Pathway of Glycyrrhizin
The biosynthesis of glycyrrhizin is a multi-step process that begins with the cyclization of 2,3-oxidosqualene (B107256). This intricate pathway involves a series of oxidation and glycosylation reactions catalyzed by specific enzymes.
The initial and pivotal step is the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene skeleton, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS). Following the formation of the β-amyrin backbone, a series of oxidative modifications occur. The cytochrome P450 monooxygenase CYP88D6 catalyzes the oxidation of β-amyrin at the C-11 position, leading to the formation of 11-oxo-β-amyrin. Subsequently, another cytochrome P450 enzyme, CYP72A154, carries out a three-step oxidation at the C-30 position of 11-oxo-β-amyrin to produce glycyrrhetinic acid, the aglycone of glycyrrhizin.
The final stage in glycyrrhizin biosynthesis involves the sequential glycosylation of glycyrrhetinic acid. Two key enzymes, a cellulose (B213188) synthase-derived glycosyltransferase (CSyGT) and the UDP-glycosyltransferase UGT73P12, catalyze the transfer of two glucuronic acid moieties to the C-3 hydroxyl group of glycyrrhetinic acid, ultimately yielding glycyrrhizin.[1]
Below is a diagram illustrating the established biosynthetic pathway of glycyrrhizin.
Putative Biosynthetic Step to this compound
This compound has been isolated from Glycyrrhiza uralensis and its co-occurrence with glycyrrhizin strongly suggests a direct biosynthetic link. It is hypothesized that this compound is formed through the acetylation of a glycyrrhizin precursor at the 22-beta position. The specific enzyme responsible for this reaction, likely a triterpenoid acetyltransferase, has not yet been definitively identified and characterized in Glycyrrhiza species.
Research on other plant species has identified acetyltransferases capable of modifying triterpenoid structures. For instance, a novel pentacyclic triterpene acetyltransferase (LsTAT1) has been characterized in lettuce (Lactuca sativa), which is involved in the biosynthesis of various triterpene acetates.[2][3] The identification and characterization of a similar enzyme in licorice is a key area for future research to fully elucidate the biosynthesis of this compound.
The proposed final step in the biosynthesis is depicted in the following diagram:
Quantitative Data
Currently, specific quantitative data such as enzyme kinetics for the entire pathway leading to this compound is limited in the public domain. However, studies on the heterologous expression of glycyrrhizin biosynthetic genes have provided some insights into the efficiency of the pathway.
| Enzyme | Substrate | Product | Host Organism for Expression | Reported Yield/Activity | Reference |
| β-amyrin synthase (bAS) | 2,3-Oxidosqualene | β-Amyrin | Saccharomyces cerevisiae | Not specified | [4] |
| CYP88D6 | β-Amyrin | 11-oxo-β-amyrin | Saccharomyces cerevisiae | Not specified | |
| CYP72A154 | 11-oxo-β-amyrin | Glycyrrhetinic Acid | Saccharomyces cerevisiae | Not specified | [4] |
| CSyGT/UGT73P12 | Glycyrrhetinic Acid | Glycyrrhizin | Saccharomyces cerevisiae | Not specified | [1] |
Experimental Protocols
Isolation and Purification of Triterpenoid Saponins (B1172615) from Glycyrrhiza Roots
This protocol outlines a general method for the extraction and isolation of triterpenoid saponins, including glycyrrhizin and its acetylated derivatives, from licorice roots.[5]
Workflow Diagram:
Methodology:
-
Plant Material Preparation: Dried roots of Glycyrrhiza uralensis are ground into a fine powder.
-
Extraction: The powdered root material is extracted exhaustively with 75% ethanol at room temperature. The extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The aqueous layer, which is rich in saponins, is collected.
-
Column Chromatography: The aqueous extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20), eluting with a gradient of methanol (B129727) in water to obtain saponin-rich fractions.
-
Further Purification: The saponin-rich fractions are further purified by repeated column chromatography on silica gel and octadecylsilane (B103800) (ODS) columns.
-
Preparative HPLC: Final purification of individual saponins, such as this compound, is achieved using preparative high-performance liquid chromatography (HPLC) with both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) modes.[5]
-
Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).
General Protocol for a Triterpenoid Acetyltransferase Enzyme Assay
This protocol provides a general framework for assaying the activity of a putative triterpenoid acetyltransferase. This can be adapted to identify and characterize the enzyme responsible for the acetylation of the glycyrrhizin backbone.[2][3]
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering for Glycyrrhetinic Acid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of 22-Beta-Acetoxyglycyrrhizin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of 22-Beta-Acetoxyglycyrrhizin, a naturally occurring triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Glycyrrhiza species. This document delves into its structural elucidation, physicochemical characteristics, and the experimental methodologies employed for its isolation and characterization. Furthermore, it sheds light on the potential mechanism of action, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical Structure and Stereochemistry
This compound is a complex glycoside built upon a pentacyclic triterpene aglycone of the oleanane (B1240867) type. Its systematic name is (2S,3S,4S,5R,6R)-6-(((3S,4aR,6aR,6bS,8aS,11S,12aR,14bS)-11-acetoxy-4,4,6a,6b,8a,11,14b-heptamethyl-10-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylic acid. The core structure is characterized by an acetoxy group at the C-22 position in the beta orientation, a defining feature that distinguishes it from the more abundant glycyrrhizin (B1671929). The sugar component consists of two molecules of glucuronic acid linked to the aglycone at the C-3 position.
The stereochemistry of this compound has been meticulously determined through advanced spectroscopic techniques. The β-configuration of the glycosidic linkages is confirmed by the coupling constants of the anomeric protons in the ¹H-NMR spectrum. The spatial arrangement of the aglycone, including the crucial β-orientation of the acetoxy group at C-22, is established through Rotating Frame Overhauser Effect Spectroscopy (ROESY), which reveals through-space correlations between protons.
Physicochemical and Spectroscopic Data
A comprehensive analysis of the physicochemical and spectroscopic data is paramount for the unambiguous identification and characterization of this compound. The following tables summarize the key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₄H₆₄O₁₈ |
| Molecular Weight | 880.97 g/mol |
| CAS Number | 938042-17-2 |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and pyridine. |
Table 2: ¹³C-NMR Spectroscopic Data of this compound (in C₅D₅N, 125 MHz)
| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Atom | Chemical Shift (δ, ppm) |
| 1 | 39.2 | 18 | 43.5 |
| 2 | 26.5 | 19 | 48.2 |
| 3 | 89.1 | 20 | 36.9 |
| 4 | 39.8 | 21 | 31.8 |
| 5 | 55.4 | 22 | 76.5 |
| 6 | 17.7 | 23 | 28.3 |
| 7 | 32.9 | 24 | 16.5 |
| 8 | 43.9 | 25 | 16.5 |
| 9 | 61.8 | 26 | 18.8 |
| 10 | 37.0 | 27 | 26.5 |
| 11 | 200.2 | 28 | 28.6 |
| 12 | 128.5 | 29 | 26.5 |
| 13 | 169.8 | 30 | 176.5 |
| 14 | 45.5 | Glucuronic Acid-1 | |
| 15 | 26.5 | 1' | 104.5 |
| 16 | 26.5 | 2' | 83.5 |
| 17 | 48.2 | 3' | 76.5 |
| Acetoxy Group | 4' | 71.8 | |
| CO | 170.5 | 5' | 77.9 |
| CH₃ | 21.2 | 6' | 176.5 |
| Glucuronic Acid-2 | |||
| 1'' | 105.2 | ||
| 2'' | 74.5 | ||
| 3'' | 77.9 | ||
| 4'' | 71.8 | ||
| 5'' | 76.5 | ||
| 6'' | 176.5 |
Experimental Protocols
The isolation and purification of this compound from its natural source, primarily the roots of Glycyrrhiza uralensis, involves a multi-step process.
1. Extraction:
-
Dried and powdered root material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods such as maceration, percolation, or Soxhlet extraction.
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
The saponin-rich fraction is typically found in the more polar solvent layers (e.g., ethyl acetate or n-butanol).
3. Chromatographic Purification:
-
The saponin-rich fraction is subjected to column chromatography over silica (B1680970) gel or a macroporous resin (e.g., Diaion HP-20).
-
A gradient elution system is employed, starting with a less polar mobile phase and gradually increasing the polarity. For silica gel, a mixture of chloroform, methanol, and water is often used. For macroporous resins, an ethanol-water gradient is common.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Fractions containing the target compound are pooled and may require further purification by preparative HPLC to achieve high purity.
4. Structure Elucidation:
-
The purified compound is subjected to a suite of spectroscopic analyses to confirm its structure and stereochemistry.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to determine the molecular weight and fragmentation pattern.
-
NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC, and ROESY experiments are conducted to assign all proton and carbon signals, establish connectivity, and determine the relative stereochemistry.
-
UV-Vis Spectroscopy: To identify the presence of chromophores, such as the α,β-unsaturated ketone system in the oleanane skeleton.
-
Infrared (IR) Spectroscopy: To identify functional groups like hydroxyl, carbonyl, and ester groups.
Visualizing the Workflow and Potential Mechanism
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the isolation and characterization of this compound.
While the specific signaling pathways for this compound are still under active investigation, its structural similarity to glycyrrhizin suggests a potential role in modulating inflammatory responses. Glycyrrhizin has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. The following diagram illustrates this proposed mechanism.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
This technical guide serves as a foundational resource for understanding the chemical intricacies of this compound. The detailed data and methodologies presented herein are intended to facilitate further research and development of this promising natural product. As our understanding of its biological activities expands, so too will its potential applications in the pharmaceutical and nutraceutical industries.
physical and chemical properties of 22-Beta-Acetoxyglycyrrhizin
An In-depth Technical Guide to 22-Beta-Acetoxyglycyrrhizin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a triterpenoid (B12794562) saponin (B1150181) and a derivative of glycyrrhizin (B1671929), a major bioactive compound found in the roots of licorice plants (Glycyrrhiza species), particularly Glycyrrhiza uralensis[1][2][3][4]. Its structure is distinguished by an acetoxy group at the C-22β position of the oleanane (B1240867) skeleton, a modification that can significantly influence its physicochemical properties and biological activities compared to its parent compound, glycyrrhizin[5]. This document provides a comprehensive overview of the physical and chemical properties, experimental protocols for isolation and characterization, and known biological activities of this compound, with a focus on its anti-inflammatory and antiviral potential.
Physical and Chemical Properties
This compound is typically isolated as a powder[1][3]. Its properties are summarized in the table below, compiled from various suppliers and research articles.
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₄H₆₄O₁₈ | [1][3][6] |
| Molecular Weight | 880.97 g/mol (also reported as 881.00 g/mol ) | [1][3] |
| CAS Number | 938042-17-2 | [1][2][3][5] |
| Appearance | Powder | [1][3] |
| Purity | >98% | [1][3] |
| Boiling Point | 996.8 ± 65.0 °C at 760 mmHg | [3][7] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Flash Point | 291.2 ± 27.8 °C | [3] |
| Exact Mass | 880.409241 | [3] |
| LogP | 3.79 | [3] |
| Vapour Pressure | 0.0 ± 0.6 mmHg at 25°C | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone, Pyridine, Methanol, Ethanol | [1][3][4][5] |
| Storage | Desiccate at -20°C or store at 2°C - 8°C in a well-closed container | [1] |
| Source | Isolated from the roots of Glycyrrhiza uralensis Fisch | [1][2][3][4] |
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Table 2: Summary of Spectroscopic Data
| Technique | Observation | Interpretation |
| UV Spectroscopy | Strong absorption maximum (λmax) around 250 nm in methanol[5]. | Characteristic of the α,β-unsaturated ketone system in ring C of the oleanane skeleton[5]. |
| IR Spectroscopy | Broad band ~3400 cm⁻¹; Strong absorptions ~1730-1690 cm⁻¹; Absorption ~1660 cm⁻¹[5]. | Presence of hydroxyl groups, ester and carboxylic acid carbonyls, and an α,β-unsaturated ketone carbonyl, respectively[5]. |
| ¹H-NMR | Signals for anomeric protons of two glucuronic acid moieties; singlet for C-12 olefinic proton; singlets for eight methyl groups; sharp singlet in the upfield region[5]. | Confirms the triterpenoid saponin structure and the presence of an acetyl group[5]. |
| ¹³C-NMR | Provides signals for all carbon atoms in the molecule[5]. | Confirms the carbon skeleton and functional groups. |
| Mass Spectrometry | HRESIMS provides the exact mass and molecular formula (C₄₄H₆₂O₁₈)[5]. MS/MS shows sequential loss of sugar units and the acetyl group[5]. | Confirms molecular weight and provides fragmentation patterns that corroborate the structure determined by NMR[5]. |
Experimental Protocols
Isolation and Purification from Glycyrrhiza uralensis
A general methodology for the isolation of this compound involves solvent extraction followed by chromatographic separation.
-
Extraction : The roots and rhizomes of G. uralensis are extracted with a solvent such as methanol[5].
-
Partitioning : The resulting crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to separate compounds based on their polarity[5].
-
Column Chromatography : The fraction containing the target compound undergoes further purification using column chromatography. A common initial step involves using a macroporous resin column[5].
-
Preparative HPLC : Final purification to yield the pure compound is often achieved through preparative High-Performance Liquid Chromatography (HPLC).
-
Purity Assessment : The purity of the isolated compound is assessed using analytical HPLC (>98%)[3][5].
Structural Elucidation
The precise structure and stereochemistry are determined using a combination of spectroscopic methods:
-
1D and 2D NMR Spectroscopy : ¹H and ¹³C NMR spectra are used to identify the basic carbon skeleton and proton environments. 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the stereochemistry, such as the β-orientation of the acetoxy group at C-22, by observing the spatial proximity of protons[5].
-
High-Resolution Mass Spectrometry (HRESIMS) : This technique is used to determine the exact mass and confirm the molecular formula of the compound[5].
-
Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns observed in MS/MS experiments provide corroborating evidence for the structure, showing the sequential loss of the glucuronic acid moieties and the acetyl group[5].
In Vivo Metabolism Analysis in Rats
The metabolic fate of this compound has been investigated in rats.
-
Administration : A dose of 250 mg/kg of the compound is administered orally to rats[4].
-
Sample Collection : Plasma, urine, and fecal samples are collected over a period of time[4].
-
Metabolite Characterization : The collected samples are analyzed using HPLC/DAD/ESI-MS(n) and LC/IT-TOF-MS to detect and characterize metabolites[4]. Studies have shown that the compound can be hydrolyzed to eliminate the glucuronic acid residue. One identified metabolite is 22β-acetoxyl glycyrrhizin-6″-methyl ester[1][4].
Biological Activities and Signaling Pathways
As a derivative of glycyrrhizin, this compound is of interest for its potential pharmacological activities, notably its anti-inflammatory and antiviral effects. The mechanisms are often inferred from studies on glycyrrhizin.
Anti-Inflammatory Activity
Glycyrrhizin and its derivatives are known to exert potent anti-inflammatory effects by modulating key signaling pathways[8]. This is achieved by inhibiting the production of pro-inflammatory mediators.
-
Inhibition of NF-κB Pathway : Glycyrrhizin has been shown to suppress the activation of NF-κB (nuclear factor kappa B), a critical transcription factor in the inflammatory response. It can achieve this by inhibiting the PI3K/AKT pathway, which lies upstream of NF-κB activation[9][10].
-
Inhibition of MAPK Pathway : The compound also attenuates the MAPK (mitogen-activated protein kinase) signaling cascades, including the phosphorylation of ERK1/2 and p38, which are involved in the expression of inflammatory genes[10][11].
-
HMGB1 Inhibition : Glycyrrhizin is a known inhibitor of High Mobility Group Box 1 (HMGB1), an important damage-associated molecular pattern (DAMP) that triggers inflammation by activating pathways like TLR4/NF-κB[8].
Antiviral Activity
Glycyrrhizin and its derivatives have demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including coronaviruses[12][13]. The presence of the 22β-acetoxy group is hypothesized to be a critical determinant of its antiviral profile, potentially enhancing binding affinity to viral or host cell proteins[5].
-
Inhibition of Viral Entry : For coronaviruses like SARS-CoV-2, glycyrrhizin can interfere with the binding of the viral spike protein to the host cell's ACE2 receptor, a crucial first step for viral entry[12].
-
Inhibition of Viral Replication : The compound can inhibit viral replication by targeting key viral enzymes, such as the main protease (Mpro), which is essential for processing viral polyproteins[13].
-
Modulation of Host Factors : It may also act by modulating host cell processes that are necessary for viral replication and assembly[13].
Conclusion and Future Directions
This compound is a natural product with well-defined physical and chemical properties. Its structural similarity to glycyrrhizin suggests significant potential as an anti-inflammatory and antiviral agent. The presence of the 22β-acetoxy group offers a key site for derivatization to potentially enhance biological activity and improve pharmacokinetic properties[5]. Future research should focus on elucidating the specific structure-activity relationships of this modification, conducting detailed biological evaluations to confirm its efficacy in models of inflammation and viral infection, and leveraging computational modeling to design more potent analogues for therapeutic development[5].
References
- 1. This compound | CAS:938042-17-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrct.com [chemrct.com]
- 4. This compound | CAS:938042-17-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | 938042-17-2 | Benchchem [benchchem.com]
- 6. This compound CAS#: 938042-17-2 [m.chemicalbook.com]
- 7. 化合物 22-Acetoxyglycyrrhizin | 938042-17-2 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Glycyrrhizin inhibits osteoarthritis development through suppressing the PI3K/AKT/NF-κB signaling pathway in vivo and in vitro - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
22-Beta-Acetoxyglycyrrhizin CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Beta-Acetoxyglycyrrhizin, a natural triterpenoid (B12794562) saponin (B1150181) derived from the roots of Glycyrrhiza species, is a significant bioactive compound with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, analytical data, and biological activities. Detailed experimental protocols for its isolation and analysis are presented, alongside insights into its metabolic fate. Furthermore, this document elucidates the compound's potential mechanism of action through the modulation of key inflammatory signaling pathways, offering a foundation for future research and drug development endeavors.
Chemical and Physical Properties
This compound is a derivative of glycyrrhizin, distinguished by the presence of an acetoxy group at the C-22β position of the oleanane (B1240867) skeleton. This structural modification is believed to influence its physicochemical properties and biological activities.
| Property | Value | Reference |
| CAS Number | 938042-17-2 | [1] |
| Molecular Formula | C44H64O18 | [1] |
| Molecular Weight | 880.97 g/mol | |
| IUPAC Name | (3β,20β)-22β-(Acetyloxy)-3-(β-D-glucopyranuronosyloxy)-11-oxo-olean-12-en-29-oic acid | |
| Compound Type | Triterpenoid Saponin | |
| Source | Glycyrrhiza uralensis, Glycyrrhiza glabra | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone, Pyridine, Methanol (B129727), Ethanol. | |
| Storage | Store at 2°C - 8°C in a well-closed container. | [2] |
Analytical Data
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum reveals characteristic signals for the triterpenoid saponin structure, including anomeric protons of the two glucuronic acid moieties, an olefinic proton at C-12, and eight methyl group singlets. The presence of a sharp singlet in the upfield region confirms the acetyl group. The ¹³C-NMR spectrum provides data for all 44 carbon atoms. Detailed analysis of 2D-NMR spectra, such as ROESY, has been crucial in establishing the stereochemistry, including the β-orientation of the acetoxy group at C-22.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula. Tandem MS (MS/MS) experiments show characteristic fragmentation patterns, including the sequential loss of the sugar units and the acetyl group.[3]
-
Ultraviolet (UV) Spectroscopy: In methanol, this compound exhibits a strong absorption maximum (λmax) around 250 nm, which is characteristic of the α,β-unsaturated ketone system in ring C of the oleanane skeleton.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum displays key absorption bands for hydroxyl groups (around 3400 cm⁻¹), as well as ester and carboxylic acid carbonyl groups.[3]
Experimental Protocols
Isolation from Glycyrrhiza uralensis
The following is a general protocol for the extraction and isolation of triterpenoid saponins (B1172615) from Glycyrrhiza uralensis, which can be adapted for the specific purification of this compound.
Protocol:
-
Extraction:
-
Partitioning:
-
Chromatographic Purification:
-
The EtOAc extract is subjected to Medium Pressure Liquid Chromatography (MPLC) on a silica (B1680970) gel column.[4]
-
A gradient elution system of hexane-EtOAc-MeOH is employed to separate different fractions. For instance, a gradient of 11–22% EtOAc-MeOH (1:0.1, v/v) in hexane (B92381) can be used.[4]
-
Fractions are monitored by Thin Layer Chromatography (TLC), and those containing the target compound are combined.
-
Further purification can be achieved using a C18 reversed-phase column with a MeOH-Water gradient (e.g., 33–80% MeOH).[4]
-
Experimental Workflow for Isolation:
References
- 1. This compound CAS#: 938042-17-2 [m.chemicalbook.com]
- 2. This compound | 938042-17-2 | NMB04217 [biosynth.com]
- 3. This compound | 938042-17-2 | Benchchem [benchchem.com]
- 4. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders [mdpi.com]
Unveiling 22-Beta-Acetoxyglycyrrhizin: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate tapestry of natural product chemistry is woven with compounds that have shaped the course of medicine. Among these, the derivatives of glycyrrhizin (B1671929) from licorice root (Glycyrrhiza species) have a long and storied history. This technical guide delves into the historical context surrounding the discovery of a specific oleanane-type triterpene saponin, 22-Beta-Acetoxyglycyrrhizin. As a structural analogue of the well-known glycyrrhizin, this compound has garnered interest for its potential biological activities. This document provides a comprehensive overview of its discovery, methods for its isolation and characterization, and its putative mechanisms of action, with a focus on providing researchers and drug development professionals with a detailed understanding of its scientific background.
Historical Context of Discovery
The discovery of this compound is a relatively recent event, emerging from the continued phytochemical exploration of Glycyrrhiza uralensis, a plant with deep roots in traditional medicine. While the parent compound, glycyrrhizin, has been known and studied for decades, the identification of this specific acetoxy derivative highlights the ongoing potential for discovering novel natural products even in well-researched botanicals.
The first documented isolation and structural elucidation of this compound was reported in a 2019 publication in the Journal of Asian Natural Products Research. A research group conducting a chemical investigation of the roots of Glycyrrhiza uralensis identified a new licorice saponin, which they named 22β-acetoxylglycyrrhizin. Its structure was meticulously determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). This discovery underscores the importance of advanced analytical methods in uncovering the subtle structural diversity within natural product families.
Prior to this definitive identification, the broader context of research into glycyrrhizin and its derivatives had laid the groundwork. For years, scientists have been isolating and characterizing various saponins (B1172615) from licorice, driven by their diverse pharmacological properties, including anti-inflammatory and antiviral effects. The identification of this compound adds another layer to this complex chemical profile and opens new avenues for structure-activity relationship studies.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its further development as a potential therapeutic agent. The following table summarizes key data gathered from spectroscopic analysis.
| Property | Data |
| Molecular Formula | C44H64O17 |
| Molecular Weight | 864.97 g/mol |
| UV λmax (MeOH) | ~250 nm (characteristic of the α,β-unsaturated ketone system in the oleanane (B1240867) skeleton) |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. |
| 1H NMR Data | Characteristic signals for a triterpenoid (B12794562) saponin, including anomeric protons of two glucuronic acid moieties, a singlet for the C-12 olefinic proton, singlets for eight methyl groups of the aglycone, and a sharp singlet in the upfield region confirming the acetyl group. |
| 13C NMR Data | Reveals 44 carbon signals, including two carboxyl signals. |
| Mass Spectrometry | Tandem MS (MS/MS) experiments show sequential loss of the sugar units and the acetyl group, corroborating the structure. |
Experimental Protocols
Isolation of this compound from Glycyrrhiza uralensis
The following is a generalized protocol for the isolation of oleanane-type triterpene saponins, including this compound, from the roots of Glycyrrhiza uralensis.
1. Extraction:
-
Air-dried and powdered roots of Glycyrrhiza uralensis are extracted exhaustively with methanol (B129727) (MeOH) at room temperature.
-
The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc), to separate compounds based on their polarity. Triterpene saponins are typically enriched in the more polar fractions.
3. Chromatographic Purification:
-
The fraction enriched with saponins is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of chloroform and methanol (e.g., CHCl3-MeOH, 100:1 to 10:1 v/v) to separate different classes of compounds.
-
Fractions containing the target compound are identified by thin-layer chromatography (TLC).
-
Further purification is achieved by repeated column chromatography on silica gel and Sephadex LH-20.
-
The final purification is often performed using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Putative Signaling Pathways
While specific studies on the signaling pathways modulated exclusively by this compound are still emerging, the well-documented activities of its parent compound, glycyrrhizin, and other triterpenoid saponins provide a strong basis for hypothesized mechanisms of action, particularly in the context of inflammation and viral infections.
Anti-inflammatory Signaling
Glycyrrhizin and its derivatives are known to exert anti-inflammatory effects by modulating key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is plausible that this compound shares these mechanisms.
MAPK Pathway: The MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis. Triterpenoid saponins have been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby downregulating the production of pro-inflammatory cytokines.
NF-κB Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Glycyrrhizin derivatives are thought to interfere with this process, potentially by inhibiting IκBα degradation or NF-κB nuclear translocation.
Antiviral Mechanism of Action
The antiviral activity of glycyrrhizin and its derivatives is thought to involve multiple mechanisms, primarily targeting the early stages of viral infection.
Inhibition of Viral Entry: Many viruses rely on specific interactions between viral surface proteins and host cell receptors to gain entry. Triterpenoid saponins may interfere with this process by binding to viral glycoproteins or host cell receptors, thereby blocking viral attachment and fusion.
Inhibition of Viral Replication: Once inside the host cell, viruses hijack the cellular machinery to replicate their genetic material and produce new viral particles. Some glycyrrhizin derivatives have been shown to inhibit viral replication by targeting key viral enzymes, such as polymerases, or by modulating host cell factors that are essential for viral propagation.
Conclusion and Future Directions
The discovery of this compound represents a noteworthy advancement in the phytochemical understanding of licorice. While its historical context is relatively recent, it builds upon a rich foundation of research into glycyrrhizin and its analogues. The detailed structural information and putative mechanisms of action presented in this guide provide a solid framework for future research.
For drug development professionals, this compound presents an intriguing lead compound. Further studies are warranted to:
-
Quantify its biological activities: Determine the specific IC50 values for its anti-inflammatory and antiviral effects against a range of targets.
-
Elucidate its precise mechanisms of action: Confirm its effects on the MAPK and NF-κB signaling pathways and identify its specific molecular targets in viral life cycles.
-
Conduct structure-activity relationship studies: Synthesize and test analogues to optimize its potency and pharmacokinetic properties.
-
Evaluate its in vivo efficacy and safety: Progress promising findings from in vitro studies to preclinical animal models.
The journey from the discovery of a novel natural product to a clinically approved therapeutic is long and challenging. However, with a thorough understanding of its historical context, chemical properties, and biological potential, this compound stands as a compelling candidate for further investigation in the quest for new medicines.
Methodological & Application
Application Note: Quantitative Analysis of 22-Beta-Acetoxyglycyrrhizin using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Beta-Acetoxyglycyrrhizin is a triterpene glycoside and a derivative of glycyrrhizin (B1671929), a major bioactive compound found in the roots of Glycyrrhiza species (licorice). Its unique structural modifications suggest potentially distinct pharmacological properties, necessitating precise and accurate quantification in various matrices for pharmacokinetic studies, quality control of herbal preparations, and drug development. This application note provides a detailed protocol for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique. The methodologies outlined are based on established principles for the analysis of structurally related compounds and are intended to serve as a comprehensive guide for researchers.
Analytical Method Overview
The quantification of this compound is achieved through a combination of efficient chromatographic separation and highly selective mass spectrometric detection. The UPLC system provides rapid and high-resolution separation of the analyte from complex sample matrices. The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, ensures high sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting and concentrating this compound from biological matrices such as plasma or serum, effectively removing interfering substances.
Materials:
-
Oasis MAX SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)
Protocol:
-
Conditioning: Condition the Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: To 500 µL of the plasma sample, add 50 µL of the internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 50:50, v/v) for UPLC-MS/MS analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction of this compound from plasma using SPE.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex API 4000)
-
Software: MassLynx, Analyst, or equivalent
Chromatographic Conditions (based on analysis of glycyrrhizin):
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry Parameters (Proposed):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
MRM Transitions (Predicted): The molecular weight of this compound is approximately 881.0 g/mol .[1][2][3][4] Based on its structure and the known fragmentation of similar compounds like glycyrrhizin, the fragmentation is expected to involve the sequential loss of the sugar moieties and the acetoxy group.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 881.5 | Predicted | 100 | To be optimized | To be optimized |
| Internal Standard | Specific to IS | Specific to IS | 100 | To be optimized | To be optimized |
Note: The precursor ion is represented as [M+H]⁺. The optimal product ion and collision energy for this compound should be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan. A likely fragmentation would involve the loss of the terminal glucuronic acid, followed by the second glucuronic acid and/or the acetoxy group.
Logical Flow of UPLC-MS/MS Analysis
Caption: The logical sequence of events in the UPLC-MS/MS analysis of this compound.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[6][7] The following parameters should be assessed:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the analyte concentration. The linearity should be evaluated using a weighted linear regression model.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within ±20%).
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Matrix Effect: Evaluated to assess the impact of co-eluting matrix components on the ionization of the analyte and IS.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage) should be evaluated.
Data Presentation
Quantitative data from the method validation should be summarized in tables for clear comparison. The following tables present representative data for the quantification of glycyrrhizin, which can be used as a reference for the expected performance of the this compound assay.[8][9]
Table 1: Representative Calibration Curve Parameters for a Related Analyte (Glycyrrhizin)
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Glycyrrhizin | 0.5 - 200 | y = 0.0123x + 0.0045 | > 0.998 |
Table 2: Representative Precision and Accuracy Data for a Related Analyte (Glycyrrhizin)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 1.5 | < 10 | ± 10 | < 10 | ± 10 |
| Medium | 50 | < 10 | ± 10 | < 10 | ± 10 |
| High | 150 | < 10 | ± 10 | < 10 | ± 10 |
Conclusion
This application note provides a comprehensive framework for the development and validation of a sensitive and specific UPLC-MS/MS method for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the guidelines for method validation, will enable researchers to accurately measure this compound, facilitating further investigation into its pharmacokinetic profile and pharmacological effects. While the provided chromatographic and mass spectrometric conditions are based on a closely related compound and require optimization for this compound, they offer a robust starting point for method development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 938042-17-2 | NMB04217 [biosynth.com]
- 3. chemrct.com [chemrct.com]
- 4. This compound | CAS:938042-17-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | 938042-17-2 | Benchchem [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. A highly sensitive LC-MS/MS method for simultaneous determination of glycyrrhizin and its active metabolite glycyrrhetinic acid: Application to a human pharmacokinetic study after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of glycyrrhizin, a marker component in radix Glycyrrhizae, and its major metabolite glycyrrhetic acid in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 22-Beta-Acetoxyglycyrrhizin using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 22-Beta-Acetoxyglycyrrhizin in various samples using a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) and a derivative of glycyrrhizin (B1671929), a major bioactive compound found in the roots of the licorice plant (Glycyrrhiza species).[1][2] Like glycyrrhizin, it is of significant interest in pharmaceutical and nutraceutical research due to its potential therapeutic applications. Accurate and reliable analytical methods are crucial for the quality control of raw materials, stability studies of formulations, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility.[3][4][5] The UV spectrum of this compound exhibits a strong absorption maximum around 250 nm, which is characteristic of the α,β-unsaturated ketone system in its structure, making UV detection a suitable choice for its quantification.[6]
Experimental Protocol
This protocol is based on established HPLC methods for the analysis of glycyrrhizin and its derivatives.[7][8] Optimization and validation are recommended for specific sample matrices.
1. Instrumentation and Materials
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Phosphoric acid or formic acid (analytical grade)
-
This compound reference standard
2. Chromatographic Conditions
The following table summarizes the recommended HPLC-UV parameters for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40 °C |
| UV Detection | 250 nm |
Table 1: HPLC-UV Chromatographic Conditions
3. Mobile Phase Gradient Program
A gradient elution is often necessary to achieve good separation of this compound from other components in a complex mixture.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
Table 2: Example of a Mobile Phase Gradient Program
4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh the powdered sample.
-
Extract the analyte using a suitable solvent (e.g., methanol, ethanol-water mixture) through methods like sonication or reflux.
-
Centrifuge or filter the extract to remove particulate matter.
-
If necessary, perform a solid-phase extraction (SPE) for cleanup and concentration.
-
Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters (Hypothetical Data)
For a robust analytical method, validation according to ICH guidelines is essential. The following table presents hypothetical performance data for a validated HPLC-UV method for this compound, which should be experimentally verified.
| Parameter | Typical Specification | Hypothetical Value |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.3 µg/mL |
| Precision (%RSD) | ≤ 2% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
Table 3: Hypothetical Method Validation Data
Diagrams
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Relationship of this compound to its natural source.
References
- 1. This compound | CAS:938042-17-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. OPTIMIZATION OF HPLC METHODS FOR QUANTITATIVE DETERMINATION OF GLYCYRRHIZIC ACID IN LICORICE ROOTS | Brovchenko | Drug development & registration [pharmjournal.ru]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 938042-17-2 | Benchchem [benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Characterization of Triterpene Saponin Glycyrrhizin Transport by Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 22-Beta-Acetoxyglycyrrhizin in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 22-Beta-Acetoxyglycyrrhizin in plasma. The protocol employs a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound is a triterpene glucuronide and a derivative of glycyrrhizin (B1671929), a major bioactive compound found in the roots of the licorice plant (Glycyrrhiza species).[1][2] Due to its potential pharmacological activities, there is a growing interest in understanding its pharmacokinetic profile. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for quantifying low concentrations of analytes in complex biological matrices like plasma. This document provides a detailed protocol for the extraction and quantification of this compound.
Chemical Information
| Compound | This compound |
| Chemical Formula | C44H64O18 |
| Molecular Weight | 880.97 g/mol [1] |
| CAS Number | 938042-17-2[2] |
| Structure | A triterpene saponin (B1150181) with an acetoxy group at the C22 position of the aglycone. |
Experimental Workflow
Caption: Overall experimental workflow for the quantification of this compound in plasma.
Detailed Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Glycyrrhizin or a structurally similar stable isotope-labeled compound
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human or animal plasma (heparinized)
-
Microcentrifuge tubes
-
Pipettes and tips
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Given that triterpenoid (B12794562) saponins (B1172615) often show better response in negative ionization mode, this is the recommended starting point.[3] The exact MRM transitions for this compound should be optimized by infusing a standard solution. Based on its structure (MW 881.0) and fragmentation patterns of similar compounds like glycyrrhizin (precursor m/z 821.4 in negative mode), the following transitions are proposed for initial method development.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Negative (ESI-) | 879.4 [M-H]⁻ | Hypothetical: 703.4 (Loss of glucuronic acid) | To be optimized |
| Hypothetical: 527.3 (Loss of two glucuronic acids) | To be optimized | |||
| Internal Standard (Glycyrrhizin) | Negative (ESI-) | 821.4 [M-H]⁻ | 645.4 | To be optimized |
| 451.3 | To be optimized |
Note: The proposed product ions for this compound are hypothetical and based on the expected fragmentation of the glycosidic bonds. These must be confirmed experimentally.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the method, based on typical results for similar assays.[4][5]
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 80% |
| Matrix Effect | Minimal |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the LC-MS/MS detection process.
Caption: Logical flow of ion selection and detection in the tandem mass spectrometer.
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in plasma. The protocol is straightforward and can be readily implemented in a research laboratory setting for pharmacokinetic and other related studies. Method parameters, particularly the MRM transitions, should be empirically optimized for the specific instrumentation used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 938042-17-2 | NMB04217 [biosynth.com]
- 3. akjournals.com [akjournals.com]
- 4. Simultaneous determination of glycyrrhizin, a marker component in radix Glycyrrhizae, and its major metabolite glycyrrhetic acid in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination and Pharmacokinetic Characterization of Glycyrrhizin, Isoliquiritigenin, Liquiritigenin, and Liquiritin in Rat Plasma Following Oral Administration of Glycyrrhizae Radix Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Assay for 22-Beta-Acetoxyglycyrrhizin Activity
Abstract
This document provides a detailed protocol for an in vitro protein denaturation inhibition assay to evaluate the anti-inflammatory activity of 22-Beta-Acetoxyglycyrrhizin. Protein denaturation is a well-established marker of inflammation, and this assay serves as a rapid and cost-effective primary screening method.[1][2][3] This application note includes a step-by-step experimental protocol, a table for data presentation, and diagrams illustrating the experimental workflow and a putative signaling pathway modulated by this compound.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) derived from licorice root (Glycyrrhiza species).[4] Glycyrrhizin and its derivatives are known to possess a range of biological activities, including anti-inflammatory, antiviral, and immunomodulatory effects.[5] The anti-inflammatory properties of these compounds are of significant interest for therapeutic development. One of the initial steps in evaluating the anti-inflammatory potential of a compound is through in vitro screening assays. The inhibition of protein denaturation is a widely used method for this purpose.[1][2][3] Denaturation of tissue proteins is a hallmark of inflammation, and the ability of a compound to prevent this process is indicative of its potential anti-inflammatory activity.[6]
This protocol details an in vitro assay based on the inhibition of heat-induced bovine serum albumin (BSA) denaturation.
Experimental Protocols
Inhibition of Protein Denaturation Assay
This protocol is adapted from established methods for evaluating the anti-inflammatory activity of natural compounds.[1][7]
Materials and Reagents:
-
This compound (test compound)
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac Sodium (standard anti-inflammatory drug)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Water bath
-
Incubator
Procedure:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS, pH 6.4).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Diclofenac Sodium in DMSO.
-
Prepare serial dilutions of the test compound and standard drug in PBS to achieve a final concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
Assay Setup:
-
In a 96-well microplate, add 150 µL of the 1% BSA solution to each well.
-
Add 50 µL of the various concentrations of this compound or Diclofenac Sodium to the respective wells.
-
For the control well, add 50 µL of PBS instead of the test compound.
-
For the blank well, add 200 µL of PBS.
-
-
Incubation and Denaturation:
-
Incubate the microplate at 37°C for 20 minutes.
-
After incubation, heat the microplate in a water bath at 72°C for 5 minutes to induce protein denaturation.
-
-
Measurement:
-
Cool the microplate to room temperature.
-
Measure the absorbance (turbidity) of each well at 660 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) by plotting a graph of percentage inhibition versus concentration.
-
Data Presentation
The anti-inflammatory activity of this compound can be summarized and compared with a standard drug. The following table presents example data for the inhibition of BSA denaturation.
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
| This compound | 10 | 15.2 ± 2.1 | |
| 50 | 35.8 ± 3.5 | ~120 | |
| 100 | 48.5 ± 4.2 | ||
| 250 | 65.1 ± 5.0 | ||
| 500 | 82.3 ± 6.1 | ||
| Diclofenac Sodium | 10 | 25.6 ± 2.8 | |
| 50 | 45.2 ± 3.9 | ~85 | |
| 100 | 60.7 ± 4.8 | ||
| 250 | 80.3 ± 5.5 | ||
| 500 | 95.1 ± 4.3 |
Note: The data presented in this table are for illustrative purposes and represent hypothetical, yet realistic, values for a primary screening assay.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the in vitro protein denaturation inhibition assay.
Putative Signaling Pathway
Glycyrrhizin and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the High Mobility Group Box 1 (HMGB1) protein.[8][9][10] HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from cells, can activate pro-inflammatory signaling pathways through receptors like Toll-like Receptor 4 (TLR4).[11][12][13] This leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[12][14] this compound may inhibit this pathway, leading to a reduction in the inflammatory response.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Inhibition of albumin denaturation and anti-inflammatory activity of acetamido [(phenyl-4'-yl)-oxymethyl)]2-(p-substituted phenylamino)-1,2,4-triazoles and -1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. innpharmacotherapy.com [innpharmacotherapy.com]
- 8. Glycyrrhizin regulates rat TMJOA progression by inhibiting the HMGB1‐RAGE/TLR4‐NF‐κB/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycyrrhizin ameliorates inflammatory pain by inhibiting microglial activation-mediated inflammatory response via blockage of the HMGB1-TLR4-NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Targeting Inflammation Driven by HMGB1 [frontiersin.org]
- 12. Frontiers | The Repression of the HMGB1-TLR4-NF-κB Signaling Pathway by Safflower Yellow May Improve Spinal Cord Injury [frontiersin.org]
- 13. TLR4-HMGB1-, MyD88- and TRIF-dependent signaling in mouse intestinal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell-Based Screening of 22-Beta-Acetoxyglycyrrhizin
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Beta-Acetoxyglycyrrhizin is a triterpene glucuronide, a derivative of the well-known bioactive compound glycyrrhizin (B1671929), which is isolated from the roots of Glycyrrhiza species. Glycyrrhizin and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The addition of an acetoxy group at the C-22 position of the glycyrrhizin backbone is a critical determinant of its biological activity profile, potentially enhancing its therapeutic efficacy.
These application notes provide detailed protocols for a panel of cell-based assays to screen and characterize the anti-inflammatory and anti-cancer effects of this compound. The assays described herein are fundamental tools for preliminary drug discovery and for elucidating the compound's mechanism of action.
Potential Therapeutic Applications
Based on the known biological activities of glycyrrhizin and its analogues, this compound is a promising candidate for investigation in the following areas:
-
Oncology: As a potential cytotoxic or cytostatic agent against various cancer cell lines.
-
Inflammatory Diseases: For the development of treatments for chronic inflammatory conditions.
-
Virology: As a potential antiviral agent, a known property of glycyrrhizin derivatives.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a representative summary of the types of quantitative data that can be generated from the described cell-based assays. The values for glycyrrhizin and its derivatives are included as a reference to benchmark the activity of this compound.
Table 1: Anti-Cancer Activity (IC50 Values in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| Glycyrrhetinic Acid (GA) | 75.66 ± 1.52 | 84.70 ± 1.73 | - | - | - |
| GA Derivative 42 | 1.88 ± 0.20 | 1.37 ± 0.18 | - | - | - |
| 18α-monoglucuronide | - | - | 7.43 | 6.67 | 15.76 |
| Oleanolic Acid Derivative 3 | 36.67 ± 1.23 | - | 7.42 ± 0.34 | - | - |
| Oleanolic Acid Derivative 5 | 43.83 ± 0.65 | - | 10.27 ± 1.26 | - | - |
Data compiled from various studies on glycyrrhetinic acid and its derivatives.[1][2][3]
Table 2: Anti-Inflammatory Activity
| Assay | Cell Line | Stimulant | Measured Parameter | Expected Effect of this compound |
| NF-κB Reporter Assay | HEK293T, RAW 264.7 | TNF-α, LPS | Luciferase Activity | Dose-dependent decrease |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite Concentration | Dose-dependent decrease |
| Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) | RAW 264.7, THP-1 | LPS | Cytokine Levels (ELISA) | Dose-dependent decrease |
Experimental Protocols
Anti-Cancer Activity: Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, HepG2, A549)
-
Complete growth medium (specific to the cell line)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Anti-Cancer Activity: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours as described in the MTT assay protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Anti-Inflammatory Activity: NF-κB Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
HEK293T or RAW 264.7 cells
-
Complete growth medium
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
TNF-α or LPS (as a stimulant)
-
Luciferase assay system
-
96-well plates
-
Luminometer
Protocol:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.[6]
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. Synthesis and Anticancer Activities of Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycyrrhizic Acid Inhibits Proliferation of Gastric Cancer Cells by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying 22-Beta-Acetoxyglycyrrhizin Pharmacology: Application Notes and Protocols
Disclaimer: Direct pharmacological studies on 22-Beta-Acetoxyglycyrrhizin in animal models are limited in publicly available scientific literature. The following application notes and protocols are extrapolated from studies on its parent compound, glycyrrhizin (B1671929) (glycyrrhizic acid), and its primary metabolite, glycyrrhetinic acid. Researchers should consider these protocols as a starting point and adapt them based on the specific properties of this compound.
Introduction
This compound is a derivative of glycyrrhizin, the primary active component of licorice root. Glycyrrhizin and its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects.[1][2] These properties make them promising candidates for the development of new therapeutics. This document provides a detailed overview of animal models and experimental protocols relevant to the preclinical pharmacological evaluation of this compound, based on established methodologies for related compounds.
Hepatoprotective Effects
Animal models of liver injury are crucial for evaluating the potential of this compound to protect the liver from damage induced by toxins, alcohol, or other insults.
Animal Models for Hepatotoxicity
Commonly used animal models for studying hepatoprotective effects include:
-
Carbon Tetrachloride (CCl4)-Induced Liver Injury: This is a widely used model for acute and chronic liver damage. CCl4 administration leads to oxidative stress and inflammation, mimicking aspects of toxic hepatitis.[3][4]
-
Acetaminophen (APAP)-Induced Liver Injury: This model replicates the clinical scenario of drug-induced liver failure. APAP overdose depletes glutathione (B108866) stores, leading to hepatocellular necrosis.
-
D-galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Liver Injury: This model is often used to study fulminant hepatic failure, characterized by massive hepatocyte apoptosis and a strong inflammatory response.[4][5]
-
Total Parenteral Nutrition (TPN)-Induced Liver Injury: This model is relevant for studying liver complications associated with intravenous feeding, which can lead to steatosis and inflammation.[6]
Experimental Protocol: CCl4-Induced Acute Liver Injury in Mice
This protocol describes the induction of acute liver injury using CCl4 and the evaluation of the hepatoprotective effects of a test compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Saline solution
-
ALT and AST assay kits
-
MDA, SOD, and GSH assay kits
-
Formalin (10% neutral buffered)
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Control group (vehicle only)
-
CCl4 group (CCl4 + vehicle)
-
This compound low dose + CCl4
-
This compound medium dose + CCl4
-
This compound high dose + CCl4
-
-
Dosing:
-
Administer this compound (dissolved in a suitable vehicle) orally or intraperitoneally for 7 consecutive days. The control and CCl4 groups receive the vehicle.
-
On day 7, one hour after the final dose of the test compound, administer a single intraperitoneal injection of CCl4 (0.2% in olive oil, 10 ml/kg). The control group receives an equivalent volume of olive oil.
-
-
Sample Collection: 24 hours after CCl4 administration, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with cold saline and collect a portion for histopathology and another portion for biochemical analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
-
Biochemical Analysis:
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Prepare liver homogenates to measure levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (GSH).
-
-
Histopathology:
-
Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with H&E.
-
Evaluate the degree of liver necrosis, inflammation, and steatosis under a microscope.
-
Quantitative Data Summary (Hypothetical):
| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) | Liver SOD (U/mg protein) | Liver GSH (μg/mg protein) |
| Control | 35 ± 5 | 50 ± 8 | 1.2 ± 0.2 | 150 ± 15 | 8.5 ± 1.0 |
| CCl4 | 550 ± 70 | 720 ± 90 | 5.8 ± 0.7 | 75 ± 10 | 3.2 ± 0.5 |
| Low Dose | 420 ± 55 | 580 ± 75 | 4.5 ± 0.6 | 90 ± 12 | 4.5 ± 0.6 |
| Medium Dose | 280 ± 40 | 410 ± 60 | 3.1 ± 0.4 | 115 ± 14 | 6.1 ± 0.8 |
| High Dose | 150 ± 25 | 220 ± 35 | 2.0 ± 0.3 | 135 ± 18 | 7.8 ± 0.9 |
*Data are presented as mean ± SD.
Experimental Workflow:
Caption: Workflow for CCl4-induced acute liver injury model.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound can be investigated using various animal models of inflammation.
Animal Models for Inflammation
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It can be administered systemically to induce a systemic inflammatory response or locally to induce localized inflammation.[7]
-
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where carrageenan is injected into the paw of a rodent, causing localized swelling that can be measured over time.
-
Collagen-Induced Arthritis (CIA) in Mice: This model is widely used to study rheumatoid arthritis, a chronic autoimmune inflammatory disease.
Experimental Protocol: LPS-Induced Systemic Inflammation in Mice
This protocol outlines the induction of systemic inflammation using LPS and the assessment of the anti-inflammatory effects of a test compound.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Animal Acclimatization and Grouping: Similar to the hepatotoxicity protocol.
-
Dosing:
-
Pre-treat mice with this compound or vehicle orally or intraperitoneally for 3 days.
-
On day 3, one hour after the final dose, administer a single intraperitoneal injection of LPS (1 mg/kg). The control group receives saline.
-
-
Sample Collection: 4 hours after LPS injection, euthanize the mice.
-
Collect blood for serum.
-
Collect lung tissue for MPO assay and cytokine analysis.
-
-
Biochemical Analysis:
-
Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Measure MPO activity in lung homogenates as an indicator of neutrophil infiltration.
-
Quantitative Data Summary (Hypothetical):
| Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) | Lung MPO (U/g tissue) |
| Control | 20 ± 5 | 15 ± 4 | 10 ± 3 | 50 ± 10 |
| LPS | 800 ± 100 | 1200 ± 150 | 250 ± 40 | 450 ± 60 |
| Low Dose | 650 ± 80 | 950 ± 120 | 200 ± 30 | 380 ± 50 |
| Medium Dose | 450 ± 60 | 600 ± 80 | 150 ± 25 | 250 ± 40 |
| High Dose | 250 ± 40 | 300 ± 50 | 80 ± 15 | 120 ± 20 |
*Data are presented as mean ± SD.
Signaling Pathway:
Caption: Inhibition of the NF-κB signaling pathway.
Neuroprotective Effects
Animal models of neurodegenerative diseases can be employed to assess the neuroprotective potential of this compound.
Animal Models for Neuroprotection
-
Amyloid-beta (Aβ) Infusion Model: Direct infusion of Aβ peptides into the brain of rodents can mimic some of the pathological features of Alzheimer's disease.
-
Scopolamine-Induced Amnesia Model: Scopolamine (B1681570), a muscarinic receptor antagonist, is used to induce memory impairment, providing a model to screen for cognitive-enhancing compounds.
-
Transgenic Mouse Models of Alzheimer's Disease (e.g., APP/PS1): These models genetically express human genes associated with familial Alzheimer's disease, leading to age-dependent development of amyloid plaques and cognitive deficits.
Experimental Protocol: Scopolamine-Induced Memory Impairment in Mice
This protocol evaluates the ability of a test compound to reverse memory deficits induced by scopolamine using the Morris water maze test.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Morris water maze apparatus
Procedure:
-
Animal Acclimatization and Grouping: As previously described.
-
Dosing: Administer this compound or vehicle orally for 14 days.
-
Morris Water Maze Training:
-
From day 8 to day 13, train the mice in the Morris water maze to find a hidden platform. Conduct 4 trials per day.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Test:
-
On day 14, 30 minutes before the test, administer scopolamine (1 mg/kg, i.p.) to all groups except the control group.
-
60 minutes after scopolamine injection, conduct the probe test by removing the platform and allowing the mice to swim for 60 seconds.
-
Record the time spent in the target quadrant and the number of platform crossings.
-
Quantitative Data Summary (Hypothetical):
| Group | Escape Latency (Day 13, s) | Time in Target Quadrant (s) | Platform Crossings |
| Control | 15 ± 3 | 25 ± 4 | 5 ± 1 |
| Scopolamine | 16 ± 4 | 10 ± 2 | 1 ± 1 |
| Low Dose | 15 ± 3 | 14 ± 3 | 2 ± 1 |
| Medium Dose | 14 ± 3 | 19 ± 4 | 3 ± 1 |
| High Dose | 13 ± 2 | 23 ± 5 | 4 ± 1 |
*Data are presented as mean ± SD.
Logical Relationship Diagram:
Caption: Protocol for scopolamine-induced amnesia model.
Conclusion
The provided protocols, extrapolated from studies on glycyrrhizin and glycyrrhetinic acid, offer a robust framework for the preclinical evaluation of this compound. Researchers should carefully consider the physicochemical properties of this compound when adapting these models, particularly concerning vehicle selection, dosing, and route of administration. Further in-vitro studies to elucidate the specific mechanisms of action of this compound are also recommended to guide in-vivo study design.
References
- 1. Neuroprotection in non-transgenic and transgenic mouse models of Alzheimer's disease by positive modulation of σ1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Pharmacokinetics, biodistribution and receptor mediated endocytosis of a natural Angelica sinensis polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotection through adiponectin receptor agonist: an updated meta-analysis of preclinical Alzheimer’s disease studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and Pro-apoptotic Effects of 18beta-Glycyrrhetinic Acid In Vitro and In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of 22-Beta-Acetoxyglycyrrhizin in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the oral administration of 22-Beta-Acetoxyglycyrrhizin to rats for preclinical research. This compound is a triterpenoid (B12794562) saponin (B1150181) derived from licorice root (Glycyrrhiza species) with potential anti-inflammatory and antiviral properties.[1][2][3] This document outlines the necessary materials, a detailed step-by-step procedure for vehicle preparation and oral gavage, and information on a key signaling pathway potentially modulated by this compound. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Data Presentation
A study involving the oral administration of this compound to rats for metabolite identification utilized the following dosage:
| Compound | Species | Route of Administration | Dosage (mg/kg) | Vehicle | Purpose of Study | Reference |
| This compound | Rat | Oral | 250 | Not Specified | Metabolite Identification | [4][5] |
Studies on the parent compound, glycyrrhizin, have demonstrated very low bioavailability (approximately 1%) following oral administration in rats due to poor absorption.[6][7] Glycyrrhizin is known to be hydrolyzed by intestinal bacteria to its aglycone, glycyrrhetic acid, which is then absorbed.[8][9] It is plausible that this compound follows a similar metabolic fate.
Experimental Protocols
Materials
-
This compound (purity >98%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
0.5% Methylcellulose (B11928114) in sterile saline
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (or other appropriate strain), age and weight-matched
-
Oral gavage needles (flexible-tipped, 18-20 gauge)
-
Syringes (1 mL or 3 mL)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Standard laboratory personnel protective equipment (lab coat, gloves, safety glasses)
Vehicle Preparation (for a 10 mg/mL solution)
Given that this compound is a triterpenoid saponin with poor water solubility, a multi-component vehicle is recommended to achieve a homogenous suspension suitable for oral gavage. This protocol utilizes a common vehicle formulation for administering hydrophobic compounds to rodents.
-
Initial Solubilization: Weigh the required amount of this compound. Dissolve it in a small volume of DMSO. For example, to prepare a 10 mg/mL final concentration, you might dissolve 100 mg of the compound in 1 mL of DMSO.
-
Addition of Surfactant: Add Tween 80 to the DMSO solution at a final concentration of 5% of the total volume. For a 10 mL final volume, this would be 0.5 mL of Tween 80. Mix thoroughly.
-
Creation of Suspension: Slowly add the DMSO/Tween 80 mixture to the 0.5% methylcellulose in sterile saline while vortexing continuously. Bring the solution to the final desired volume with the methylcellulose solution.
-
Homogenization: Continue to vortex the suspension for 5-10 minutes to ensure it is homogenous. If needed, sonicate the suspension for short bursts in a cool water bath to aid in dispersion. The final vehicle composition will be approximately: 10% DMSO, 5% Tween 80, and 85% 0.5% methylcellulose in saline.
Oral Administration Protocol
This protocol is based on a dosage of 250 mg/kg as a starting point, derived from existing literature.[4][5] Researchers should adjust the dosage based on their specific experimental aims.
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before oral administration to ensure stomach emptying and reduce variability in absorption. Allow free access to water.
-
Dosage Calculation:
-
Weigh each rat on the day of the experiment.
-
Calculate the volume of the dosing solution to be administered to each rat based on its body weight and the concentration of the solution. For example, for a 250 g rat and a 10 mg/mL solution to achieve a 25 mg/kg dose:
-
Dose (mg) = 0.250 kg * 25 mg/kg = 6.25 mg
-
Volume (mL) = 6.25 mg / 10 mg/mL = 0.625 mL
-
-
-
Preparation of Dosing Solution: Prepare the required volume of the this compound suspension as described in the vehicle preparation section. Ensure the suspension is well-mixed before drawing it into the syringe.
-
Oral Gavage Procedure:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Administer the calculated volume of the suspension smoothly.
-
Withdraw the gavage needle.
-
Monitor the rat for any signs of distress immediately after the procedure and periodically thereafter.
-
-
Post-Administration: Return the rat to its cage. Food can be returned 2-4 hours after administration. Continue to monitor for any adverse effects.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the oral administration of this compound in rats.
Signaling Pathway
The parent compound of this compound, glycyrrhizin, has been shown to inhibit the HMGB1/TLR4/NF-κB signaling pathway, which is a key pathway in the inflammatory response. It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.
Caption: Inhibition of the HMGB1/TLR4/NF-κB inflammatory signaling pathway.
References
- 1. Protective effect of glycyrrhizic acid on cerebral ischemia/reperfusion injury via inhibiting HMGB1-mediated TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycyrrhizin ameliorates inflammatory pain by inhibiting microglial activation-mediated inflammatory response via blockage of the HMGB1-TLR4-NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycyrrhizin regulates rat TMJOA progression by inhibiting the HMGB1‐RAGE/TLR4‐NF‐κB/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycyrrhizin alleviates brain injury in necrotizing enterocolitis model mice by suppressing HMGB1/TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TLR4-HMGB1-, MyD88- and TRIF-dependent signaling in mouse intestinal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. librarysearch.colby.edu [librarysearch.colby.edu]
- 9. HMGB1 mediates microglia activation via the TLR4/NF-κB pathway in coriaria lactone induced epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 22-Beta-Acetoxyglycyrrhizin for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Beta-Acetoxyglycyrrhizin, a triterpene saponin (B1150181) derived from glycyrrhizin (B1671929), has garnered interest for its potential pharmacological activities.[1] Like many natural products, its progression into in vivo studies is often hampered by formulation challenges, primarily related to its limited aqueous solubility.[2] This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research, focusing on parenteral administration routes such as intraperitoneal (IP) injection, which can enhance bioavailability for compounds with poor oral absorption.
The protocols outlined below provide two common strategies for formulating poorly water-soluble compounds: a suspension formulation and a solubilized formulation using co-solvents and surfactants. The choice of formulation will depend on the specific requirements of the animal study, including the desired dosing volume, concentration, and potential for excipient-related effects.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for formulation development. Key properties of this compound are summarized below.
| Property | Value/Information | Source |
| Molecular Formula | C44H64O18 | [3] |
| Molecular Weight | 880.97 g/mol | [3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Aqueous Solubility | Not explicitly stated, but expected to be low based on the properties of related glycyrrhizin derivatives. | [2][4] |
| Storage | Desiccate at -20°C | [3] |
Formulation Strategies for In Vivo Studies
Two primary formulation strategies are presented below. It is recommended to perform small-scale formulation trials to determine the optimal vehicle for the desired concentration and to assess the physical stability of the formulation.
Protocol 1: Suspension Formulation using Carboxymethylcellulose (CMC)
This protocol describes the preparation of a suspension of this compound using sodium carboxymethylcellulose (CMC) as a suspending agent. This is a common and generally well-tolerated vehicle for intraperitoneal (IP) administration of insoluble compounds in rodents.
Materials
-
This compound powder
-
Sodium carboxymethylcellulose (low viscosity)
-
Sterile Water for Injection, USP
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for particle size reduction)
-
Sterile syringes and needles
Experimental Protocol
-
Preparation of the Vehicle (0.5% w/v CMC in Sterile Water):
-
Weigh the required amount of sodium CMC.
-
In a sterile beaker, slowly add the CMC powder to the Sterile Water for Injection while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours. To expedite dissolution, the water can be gently heated (not boiled) before adding the CMC.
-
Allow the solution to cool to room temperature.
-
Sterilize the vehicle by autoclaving or filtration through a 0.22 µm filter.
-
-
Preparation of the this compound Suspension:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a small volume of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the CMC vehicle while continuously mixing.
-
If necessary, use a homogenizer to reduce the particle size and improve the uniformity of the suspension.
-
Visually inspect the suspension for homogeneity. The suspension should be uniformly cloudy with no large aggregates.
-
-
Administration:
-
Immediately before administration, thoroughly mix the suspension by gentle inversion or vortexing to ensure a uniform dose.
-
Withdraw the required volume into a sterile syringe.
-
Administer to the animal via the desired route (e.g., intraperitoneal injection).
-
Data Presentation: Example Formulation Parameters
| Parameter | Value |
| Target Concentration | 1 - 10 mg/mL |
| Vehicle | 0.5% (w/v) Sodium CMC in Sterile Water |
| Appearance | Homogeneous, milky-white suspension |
| Storage Conditions | 2-8°C for up to 7 days (stability should be confirmed) |
Protocol 2: Solubilized Formulation using a Co-solvent/Surfactant System
This protocol details the preparation of a clear, solubilized formulation of this compound using a co-solvent (DMSO) and a surfactant (Tween 80) in a saline vehicle. This approach is suitable for compounds that are soluble in organic solvents but not in aqueous media.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% Sodium Chloride Injection, USP)
-
Sterile glass vials
-
Vortex mixer
-
Sterile syringes and needles
Experimental Protocol
-
Preparation of the Formulation:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the required volume of DMSO to dissolve the powder completely. Vortex until a clear solution is obtained.
-
Add the required volume of Tween 80 to the solution and vortex to mix thoroughly.
-
Slowly add the sterile saline to the mixture while continuously vortexing. It is crucial to add the saline dropwise to prevent precipitation of the compound.
-
The final solution should be clear and free of any visible precipitates.
-
-
Administration:
-
Visually inspect the solution for clarity before administration.
-
Withdraw the required volume into a sterile syringe.
-
Administer to the animal via the desired route (e.g., intraperitoneal injection).
-
Data Presentation: Example Formulation Parameters
| Parameter | Value |
| Target Concentration | 1 - 5 mg/mL |
| Vehicle Composition | 10% DMSO / 10% Tween 80 / 80% Saline (v/v/v) |
| Appearance | Clear, colorless to slightly yellow solution |
| Storage Conditions | Room temperature for up to 24 hours (stability should be confirmed) |
Visualizations
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing suspension and solubilized formulations.
Potential Signaling Pathway Modulation by Glycyrrhizin Derivatives
Caption: Potential inhibitory effect on an inflammatory signaling pathway.
References
- 1. This compound | 938042-17-2 | NMB04217 [biosynth.com]
- 2. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | CAS:938042-17-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 22-Beta-Acetoxyglycyrrhizin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 22-Beta-Acetoxyglycyrrhizin, a derivative of the natural bioactive compound glycyrrhizin (B1671929). Glycyrrhizin, extracted from licorice root, and its derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anti-tumor effects.[1][2] The acetylation of glycyrrhizin at specific hydroxyl groups can modulate its biological activity and pharmacokinetic properties.[3] This protocol outlines a proposed method for the selective acetylation of the 22-beta hydroxyl group of glycyrrhizin, based on established principles of selective acylation of triterpenoids. The document includes a detailed experimental procedure, data presentation in tabular format, and visual diagrams to illustrate the workflow.
Introduction
Glycyrrhizin (GL) is a triterpenoid (B12794562) saponin (B1150181) glycoside, which is the main sweet-tasting component of licorice root (Glycyrrhiza glabra).[4] It consists of a glycyrrhetinic acid aglycone linked to two molecules of glucuronic acid. The chemical structure of glycyrrhizin possesses several hydroxyl groups with varying reactivity, offering opportunities for selective chemical modifications to enhance its therapeutic potential.[1] Acetylation is a common chemical modification used to alter the polarity and bioavailability of natural products.[3] The selective acetylation of the 22-beta hydroxyl group of glycyrrhizin is a target of interest for developing new derivatives with potentially improved pharmacological profiles.
This protocol provides a comprehensive guide for the synthesis, purification, and characterization of this compound.
Synthesis Workflow
The synthesis of this compound from glycyrrhizin involves a selective acetylation reaction, followed by purification and characterization of the final product. The overall workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
Glycyrrhizin (Ammonium salt, ≥95% purity)
-
Acetic Anhydride (B1165640) (ACS grade)
-
Pyridine (Anhydrous, 99.8%)
-
Dichloromethane (B109758) (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Silica (B1680970) gel (for column chromatography, 60 Å, 230-400 mesh)
-
Deionized water
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate
Proposed Synthesis of this compound
This protocol is a proposed method based on general procedures for selective acetylation of triterpenoids. Optimization of reaction conditions may be necessary to achieve the desired selectivity and yield.
-
Dissolution of Glycyrrhizin: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of glycyrrhizin in 20 mL of anhydrous pyridine.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acetylating Agent: Slowly add a stoichiometric amount of acetic anhydride (e.g., 1.1 equivalents) dropwise to the cooled solution while stirring. The slow addition and low temperature are crucial for controlling the reaction and promoting selectivity.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water, 8:1:1). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of cold deionized water to the flask.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product is purified by silica gel column chromatography.
-
Column Preparation: Pack a glass column with silica gel slurry in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate and then adding methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H NMR and ¹³C NMR spectra to confirm the presence of the acetyl group and its position at the 22-beta carbon.[5][6][7] The downfield shift of the H-22 proton signal and the appearance of a new methyl signal in the ¹H NMR spectrum, along with corresponding changes in the ¹³C NMR spectrum, would confirm the acetylation.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the product and confirm its molecular formula.[5]
Data Presentation
The following tables summarize the expected data for the synthesis of this compound.
Table 1: Reaction Parameters
| Parameter | Value |
| Starting Material | Glycyrrhizin (Ammonium Salt) |
| Acetylating Agent | Acetic Anhydride |
| Solvent | Anhydrous Pyridine |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 5-7 hours |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Theoretical Yield | (Calculated based on starting material) |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
| Purity (by HPLC/NMR) | >95% |
Table 3: Spectroscopic Data for Characterization
| Technique | Key Expected Observations |
| ¹H NMR | Appearance of a singlet around δ 2.0-2.2 ppm (acetyl methyl protons). Downfield shift of the H-22 proton signal. |
| ¹³C NMR | Appearance of a carbonyl signal around δ 170 ppm and a methyl signal around δ 21 ppm. Shift in the C-22 signal. |
| HRMS | Molecular ion peak corresponding to the molecular formula of this compound (C₄₄H₆₄O₁₇). |
Signaling Pathway (Illustrative)
While the synthesis itself is a chemical process, the resulting derivative may interact with biological pathways. For illustrative purposes, the following diagram shows a simplified representation of a potential biological target for glycyrrhizin derivatives, such as the inhibition of inflammatory pathways. Glycyrrhizin and its derivatives have been reported to inhibit high-mobility group box 1 (HMGB1), a key mediator of inflammation.
Caption: Potential mechanism of action of glycyrrhizin derivatives.
Disclaimer: This protocol is intended for guidance for qualified researchers and should be performed in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The proposed synthesis may require optimization.
References
- 1. Chemical modification of glycyrrhizic acid as a route to new bioactive compounds for medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Enhancing the Pharmacological Properties of Triterpenes Through Acetylation: An Anticancer and Antioxidant Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycyrrhizin | C42H62O16 | CID 14982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spectral Analysis of Glycyrrhizic Acid, Lagochilin, Lagochirzine and Their Derivatives | Baranovsky | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 6. [PDF] NMR ANALYSIS AND HYDROLYSIS STUDIES OF GLYCYRRHIZIC ACID, A MAJOR CONSTITUENT OF GLYCYRRHIA GLABRA | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application of 22-Beta-Acetoxyglycyrrhizin in Antiviral Research: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
This document, therefore, summarizes the extensive antiviral research conducted on its parent compound, glycyrrhizin (B1671929) (GL), and other glycyrrhizic acid (GA) derivatives. This information may serve as a foundational reference for initiating research on 22-Beta-Acetoxyglycyrrhizin, with the strong advisory that the biological activities of derivatives can differ significantly from the parent compound.
Antiviral Activity of Glycyrrhizin and Its Derivatives: A Proxy Overview
Glycyrrhizin, the primary active component of licorice root, and its derivatives have demonstrated a broad spectrum of antiviral activities against numerous DNA and RNA viruses.[3] The proposed mechanisms of action are often multi-faceted, targeting various stages of the viral life cycle.
Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2
Research has shown that glycyrrhizin and its derivatives can inhibit the replication of SARS-CoV and SARS-CoV-2.[2][3][4][5][6] The introduction of specific chemical modifications to the glycyrrhizin structure, such as the addition of a 2-acetamido-β-d-glucopyranosylamine group, has been reported to significantly enhance anti-SARS-CoV activity.[2]
Potential Mechanisms of Action against Coronaviruses:
-
Inhibition of Viral Adsorption and Penetration: Some derivatives are believed to interfere with the initial stages of viral infection by preventing the virus from attaching to and entering host cells.[2]
-
Targeting Viral Proteins: Computational studies suggest that glycyrrhizic acid and its derivatives can bind to key viral proteins of SARS-CoV-2, such as the spike protein's receptor-binding domain and the main protease (Mpro), which is essential for viral replication.[2][3][5]
-
Modulation of Host Cell Receptors: Glycyrrhizin has been shown to potentially inhibit SARS-CoV-2 entry by targeting the ACE2 receptor on host cells.[5]
Human Immunodeficiency Virus (HIV)
The anti-HIV activity of glycyrrhizin and its derivatives has also been a subject of investigation.[2]
Potential Mechanism of Action against HIV:
-
Inhibition of Viral Entry: For HIV-1, it is suggested that glycyrrhizic acid does not act on the virus directly but instead inhibits its replication by inducing the production of β-chemokines. These chemokines bind to the CCR5 receptor on host cells, thereby blocking the entry of the virus.[6]
Quantitative Data for Glycyrrhizin Derivatives
The following table summarizes the antiviral activity of various glycyrrhizin derivatives against different viruses, as reported in the literature. It is crucial to note that these data are not for this compound.
| Compound/Derivative | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |
| Glycyrrhizin (GL) | SARS-CoV | Vero | 365 µM | > 10,000 µM | > 27 | [2][4] |
| GL Derivative 1* | SARS-CoV | Vero | 40 µM | > 10,000 µM | > 250 | [2][4] |
| Glycyvir | SARS-CoV-2 (Alpha) | Vero E6 | 2-8 µM | > 50 µM | > 6.25-25 | [6][7] |
| Glycyvir | SARS-CoV-2 (Delta) | Vero E6 | 2-8 µM | > 50 µM | > 6.25-25 | [6][7] |
| Glycyvir** | HIV-1 (Subtype B) | TZM-bl | 3.9-27.5 µM | > 100 µM | > 3.6-25.6 | [6] |
*Derivative with 2-acetamido-β-D-glucopyranosylamine introduced into the glycoside chain. **A multi-component mixture containing mainly mono-, di-, tri-, and tetranicotinates of glycyrrhizin.
Experimental Protocols for Antiviral Assays (General)
While specific protocols for this compound are unavailable, the following are generalized methodologies commonly used for assessing the antiviral activity of glycyrrhizin derivatives.
Cytotoxicity Assay (e.g., MTT or Neutral Red Assay)
This assay is essential to determine the concentration range of the compound that is non-toxic to the host cells.
Protocol Outline:
-
Seed host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and incubate until confluent.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT or Neutral Red reagent and incubate.
-
Solubilize the formazan (B1609692) crystals (for MTT) or the incorporated dye (for Neutral Red).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the 50% cytotoxic concentration (CC50).
Virus Yield Reduction Assay (Plaque Assay)
This assay quantifies the reduction in infectious virus particles produced in the presence of the compound.
Protocol Outline:
-
Seed host cells in 6- or 12-well plates and grow to confluence.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of various non-toxic concentrations of the test compound.
-
After a defined incubation period (e.g., 48 hours), harvest the cell culture supernatant.
-
Perform serial dilutions of the supernatant and use them to infect fresh, confluent cell monolayers.
-
After a viral adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread and form plaques.
-
Incubate until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the plaques to determine the viral titer (Plaque Forming Units/mL).
-
Calculate the 50% inhibitory concentration (IC50).
Cytopathic Effect (CPE) Inhibition Assay
This is a common method to screen for antiviral activity by observing the inhibition of virus-induced cell death.
Protocol Outline:
-
Seed host cells in a 96-well plate.
-
Pre-treat cells with different concentrations of the compound, treat cells and virus simultaneously, or treat cells post-infection.
-
Infect the cells with a viral dose that would typically cause significant CPE.
-
Incubate for 2-4 days.
-
Visually inspect the cells for CPE under a microscope or quantify cell viability using a dye-based assay (e.g., Neutral Red or MTT).
-
Calculate the IC50 based on the inhibition of CPE.[5]
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams illustrate a general workflow for antiviral drug screening and a hypothetical mechanism of action for a glycyrrhizin derivative based on existing literature.
Caption: General workflow for in vitro antiviral screening.
Caption: Putative antiviral mechanisms of glycyrrhizin derivatives.
Conclusion and Future Directions
While this compound remains an understudied compound in antiviral research, the extensive data on its parent molecule, glycyrrhizin, and other derivatives suggest that it could be a promising candidate for investigation. Future research should focus on:
-
Systematic Screening: Evaluating the in vitro antiviral activity of this compound against a panel of clinically relevant viruses.
-
Dose-Response Studies: Determining the IC50 and CC50 values in various cell lines to establish its efficacy and safety window.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its potential antiviral effects.
The protocols and data presented for related compounds herein provide a robust framework for initiating such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 938042-17-2 | Benchchem [benchchem.com]
- 3. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 22-Beta-Acetoxyglycyrrhizin Synthesis
Welcome to the technical support center for the synthesis of 22-Beta-Acetoxyglycyrrhizin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from Glycyrrhizic Acid (GA).
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| YLD-01 | Low or No Yield of Product | Incomplete reaction: Insufficient reaction time or temperature. | - Ensure the reaction is stirred for the recommended duration (e.g., 1.5-3 hours).- Maintain the optimal reaction temperature (e.g., 20-60°C).[1] |
| Ineffective acetylating agent: Degradation or poor quality of acetic anhydride (B1165640) or acetyl chloride. | - Use a fresh, unopened bottle of the acetylating agent.- Verify the purity of the agent before use. | ||
| Incorrect stoichiometry: Molar ratio of acetylating agent to Glycyrrhizic Acid is not optimal. | - Carefully calculate and measure the molar equivalents of the reactants. A common starting point is a 0.1:1 molar ratio of acetylating agent to Glycyrrhizic Acid.[1] | ||
| PUR-01 | Presence of Multiple Spots on TLC (Impure Product) | Incomplete reaction: Starting material (Glycyrrhizic Acid) remains. | - Increase reaction time or temperature slightly.- Consider adding a slight excess of the acetylating agent. |
| Formation of by-products: Over-acetylation at other hydroxyl groups or degradation of the product. | - Control the reaction temperature carefully; avoid overheating.- Reduce the amount of acetylating agent. | ||
| Hydrolysis of the product: Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | ||
| ISO-01 | Difficulty in Product Isolation/Crystallization | Product is too soluble in the crystallization solvent. | - Try a different solvent or a mixture of solvents.- Gradually cool the solution to promote crystallization. Seeding with a small crystal of the pure product can also help. |
| Product precipitates as an oil instead of crystals. | - Ensure the product is sufficiently pure before attempting crystallization.- Use a solvent system where the product has lower solubility at room temperature. | ||
| DEC-01 | Product Degradation (Observed by color change or unexpected analytical data) | Harsh reaction or work-up conditions: Exposure to strong acids or bases, or high temperatures for extended periods. | - Neutralize the reaction mixture carefully during work-up.- Use milder purification techniques, such as column chromatography with a suitable stationary and mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the acetylation of Glycyrrhizic Acid?
A1: Organic solvents such as ethanol (B145695) or methanol (B129727) are commonly used to dissolve Glycyrrhizic Acid for the acetylation reaction.[1] The choice of solvent can influence the reaction rate and solubility of both the starting material and the product.
Q2: Which acetylating agent is most effective?
A2: Acetic anhydride and acetyl chloride are both effective acetylating agents for this synthesis.[1] The choice may depend on the desired reactivity and the specific reaction conditions. Acetyl chloride is generally more reactive than acetic anhydride.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting material (Glycyrrhizic Acid) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q4: What is the best method for purifying the final product?
A4: The primary methods for purification are crystallization and column chromatography. Crystallization is often attempted first. If significant impurities remain, column chromatography using silica (B1680970) gel is a common and effective method to separate the desired product from by-products and unreacted starting material.
Q5: How does temperature affect the yield and purity?
A5: Temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of undesirable by-products due to over-acetylation or degradation. A typical temperature range to consider is between 20°C and 60°C.[1] It is advisable to start at a lower temperature and gradually increase it if the reaction is proceeding too slowly.
Experimental Protocols
Protocol 1: General Acetylation of Glycyrrhizic Acid
This protocol is a general guideline based on patent literature for the acetylation of glycyrrhizic acid derivatives.[1] Optimization may be required for specific outcomes.
Materials:
-
Glycyrrhizic Acid (or its salt, e.g., 18-alpha glycyrrhizic acid)
-
Anhydrous organic solvent (e.g., ethanol, methanol)
-
Acetylating agent (e.g., acetic anhydride or acetyl chloride)
-
Stirring apparatus
-
Reaction vessel
-
Cooling bath
Procedure:
-
Dissolve Glycyrrhizic Acid in an appropriate amount of anhydrous organic solvent in a reaction vessel equipped with a stirrer.
-
Under stirring, slowly add the acetylating agent dropwise to the solution. The molar ratio of the acetylating agent to Glycyrrhizic Acid can be varied, with a starting point of 0.1:1.[1]
-
Control the reaction temperature, for instance, at 20°C.[1]
-
Continue stirring for a period of 0.5 to 3 hours after the addition is complete.[1]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, allow the solution to stand at a controlled temperature (e.g., 0-10°C) for crystallization to occur over 2 to 24 hours.[1]
-
Filter the crystals and wash them with a cold solvent.
-
Dry the crystals to obtain the acetylated product.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A general workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low product yield in the synthesis.
References
stability issues of 22-Beta-Acetoxyglycyrrhizin in solution
Welcome to the technical support center for 22-Beta-Acetoxyglycyrrhizin. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your experiments.
Troubleshooting Guide: Unexpected Degradation of this compound
This guide will help you identify and resolve common issues related to the stability of this compound in your experimental solutions.
| Observation | Potential Cause | Recommended Solution |
| Low recovery of this compound in acidic buffer (e.g., pH < 6) | Acid-catalyzed hydrolysis of the glucuronide linkages and/or the C-22 acetoxy group. Glycyrrhizin, the parent compound, is known to be susceptible to acidic conditions. | Adjust the pH of your solution to a neutral or slightly basic range (pH 7.0-7.5) if your experimental design allows. If acidic conditions are necessary, minimize the exposure time and consider running experiments at lower temperatures to slow down degradation. |
| Degradation observed in basic buffer (e.g., pH > 8) | Base-catalyzed hydrolysis of the C-22 acetoxy group. Ester linkages are known to be labile under basic conditions. | Buffer your solution to a neutral pH (7.0-7.4). If basic conditions are required, prepare the solution immediately before use and store it at a low temperature (2-8 °C) for the shortest possible time. |
| Compound degradation after prolonged storage in solution at room temperature | General hydrolysis and/or microbial contamination. | Prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C for no longer than two weeks. Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC chromatogram after exposure to light | Photodegradation. Glycyrrhetic acid, a related compound, is known to be sensitive to light. | Protect solutions from light by using amber vials or covering containers with aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Inconsistent results when using different solvents | Solvent-dependent stability. The polarity and protic nature of the solvent can influence the rate of hydrolysis. | For stock solutions, use aprotic solvents like DMSO or DMF and store at low temperatures. When preparing working solutions in aqueous buffers, ensure the final concentration of the organic solvent is low and consistent across experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two primary degradation pathways are the hydrolysis of the two glucuronide linkages at the C-3 position and the hydrolysis of the acetoxy group at the C-22 position. The hydrolysis of the glucuronide moieties is particularly accelerated under acidic conditions, while the ester linkage of the acetoxy group is susceptible to both acid and base catalysis.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions due to its ability to dissolve the compound and its aprotic nature, which minimizes hydrolysis. Other suitable aprotic solvents include dimethylformamide (DMF). For immediate use, protic solvents like ethanol (B145695) or methanol (B129727) can be used, but long-term storage in these is not recommended.
Q3: How should I store my this compound solutions?
A3: For optimal stability, stock solutions should be prepared in an aprotic solvent (e.g., DMSO), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Working solutions in aqueous buffers should be prepared fresh for each experiment. If short-term storage of aqueous solutions is unavoidable, they should be kept at 2-8°C and protected from light for no more than 24 hours.
Q4: My experiment requires a low pH. How can I minimize the degradation of this compound?
A4: If acidic conditions are unavoidable, consider the following to mitigate degradation:
-
Time: Minimize the duration of the experiment.
-
Temperature: Perform the experiment at the lowest feasible temperature.
-
Controls: Include a control sample of this compound in the acidic buffer for the same duration as your experiment to quantify the extent of degradation.
Q5: How can I detect the degradation of this compound in my samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation. This method should be able to separate the intact this compound from its potential degradation products. A typical method would utilize a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile (B52724) and acidified water.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate its stability profile under various stress conditions. The degradation is reported as the percentage of the initial compound remaining after a 24-hour incubation.
| Stress Condition | Description | % this compound Remaining (Hypothetical) | Primary Degradation Products (Expected) |
| Acidic | 0.1 M HCl at 60°C | 55% | Glycyrrhizin, 18β-Glycyrrhetinic acid 3-O-β-D-glucuronide, 22-Beta-Hydroxyglycyrrhizin |
| Basic | 0.1 M NaOH at 60°C | 70% | 22-Beta-Hydroxyglycyrrhizin |
| Neutral | Water at 60°C | 95% | Minimal degradation products |
| Oxidative | 3% H₂O₂ at 25°C | 92% | Oxidized derivatives |
| Thermal | 80°C in solid state | 98% | Minimal degradation products |
| Photolytic | UV light (254 nm) at 25°C | 85% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Temperature-controlled incubator/water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Weigh 5 mg of solid this compound into a glass vial and keep it in an oven at 80°C for 24 hours. After incubation, dissolve in methanol to a concentration of 0.5 mg/mL.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of water and keep at room temperature for 24 hours.
-
Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
HPLC Parameters:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for degradation issues.
Technical Support Center: 22-Beta-Acetoxyglycyrrhizin HPLC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 22-Beta-Acetoxyglycyrrhizin HPLC analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the likely causes and how can I resolve this?
Answer: Poor peak shape is a common issue in HPLC and can arise from several factors.
-
Secondary Interactions: Peak tailing is often caused by interactions between the analyte and active sites on the silica-based stationary phase. The addition of a small amount of an acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, can help to minimize these interactions and improve peak symmetry.
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting. To address this, try reducing the sample concentration or the injection volume.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and influence its interaction with the stationary phase. Optimizing the mobile phase pH can lead to improved peak shape.
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shapes. If other troubleshooting steps fail, it may be necessary to replace the column.
Issue 2: Inconsistent Retention Times
Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
Answer: Fluctuations in retention time can compromise the reliability of your analytical method.
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause of retention time drift. Ensure that the mobile phase components are accurately measured and well-mixed. For gradient elution, ensure the pump is functioning correctly.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[1]
-
Column Equilibration: Insufficient column equilibration between injections, especially after a gradient run, can lead to retention time shifts. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates, leading to variable retention times. Regular pump maintenance is crucial.
Issue 3: Low Signal Intensity or No Peak
Question: I am observing a very low signal for this compound, or no peak at all. What should I check?
Answer: A weak or absent signal can be due to a variety of issues, from sample preparation to instrument settings.
-
Detector Wavelength: this compound has a characteristic UV absorbance maximum around 250 nm. Ensure your UV detector is set to an appropriate wavelength, typically between 250 nm and 256 nm, for optimal sensitivity.
-
Sample Degradation: This compound may be susceptible to degradation under certain conditions. Ensure proper sample handling and storage. Acidic conditions, for instance, have been shown to cause degradation of the parent compound, glycyrrhizin.
-
Injection Issues: A blockage in the injector or an incorrectly filled sample loop can prevent the sample from reaching the column. Check for any obstructions and ensure proper injection technique.
-
Solubility Issues: this compound is soluble in solvents like DMSO, acetone, chloroform, and ethyl acetate. Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion or disappearance.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A1: A common starting point for reversed-phase HPLC of triterpenoid (B12794562) saponins (B1172615) like this compound on a C18 column is a gradient of acetonitrile (B52724) and water, often with an acidic modifier. A typical gradient might start with a lower concentration of acetonitrile (e.g., 20-30%) and gradually increase to a higher concentration (e.g., 80-90%) over the course of the run.
Q2: What type of HPLC column is most suitable for this compound analysis?
A2: A reversed-phase C18 column is the most commonly used and generally suitable choice for the analysis of this compound and other triterpenoid saponins. Columns with a particle size of 5 µm and dimensions of 4.6 mm x 250 mm are frequently employed.
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: The most reliable method for peak identification is to run a standard of this compound under the same HPLC conditions and compare the retention time. If a standard is not available, techniques such as mass spectrometry (LC-MS) can be used to confirm the mass of the compound in the peak of interest.
Q4: My baseline is noisy. What are the common causes and solutions?
A4: A noisy baseline can interfere with peak detection and integration. Common causes include:
-
Air bubbles in the system: Degas your mobile phase thoroughly.
-
Contaminated mobile phase: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Detector lamp issues: An aging detector lamp can cause baseline noise.
-
Pump pulsations: Worn pump seals or check valves can lead to pressure fluctuations and a noisy baseline.
Data Presentation
Table 1: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Value |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid |
| Gradient | Start at 20-30% B, ramp to 80-90% B over 20-30 min |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 250 - 256 nm |
| Injection Volume | 5 - 20 µL |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly. Degas the solution.
-
Prepare Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly. Degas the solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard or sample.
-
Dissolve the material in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase A and B) to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Run:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detector wavelength to 254 nm.
-
Inject the prepared sample.
-
Run the gradient program as outlined in Table 1.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: The experimental workflow for HPLC analysis.
References
Technical Support Center: Overcoming Solubility Challenges of 22-Beta-Acetoxyglycyrrhizin
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with 22-Beta-Acetoxyglycyrrhizin, focusing on its characteristic poor solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
This compound is a triterpenoid (B12794562) saponin, a derivative of glycyrrhizin (B1671929), the primary active compound in licorice root.[1][2] Its complex, largely hydrophobic molecular structure, derived from an oleanane (B1240867) skeleton, leads to poor solubility in aqueous solutions.[1] The addition of the acetoxy group at the C-22β position can further influence its physicochemical properties, including solubility.[1] Like its parent compound, glycyrrhizin, it possesses a hydrophilic sugar (glucuronic acid) portion and a hydrophobic aglycone portion, giving it amphiphilic character.[3] However, the large hydrophobic region dominates, limiting its interaction with water molecules.
Q2: My this compound powder won't dissolve in my aqueous buffer. What am I doing wrong?
Directly dissolving this compound in aqueous buffers is highly challenging and often unsuccessful. This compound is known to be soluble in organic solvents but has very limited solubility in water.[4] The recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous medium.
Q3: What are the recommended organic solvents for creating a stock solution?
Based on supplier data, this compound is soluble in several organic solvents.[4][5] The choice of solvent will depend on the requirements of your downstream experiment (e.g., cell toxicity, compatibility with other reagents).
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Notes |
| Dimethyl Sulfoxide (DMSO) | A common and effective solvent for creating high-concentration stock solutions. Be mindful of potential toxicity in cell-based assays; keep the final concentration low (<0.5%). |
| Ethanol (B145695) | A less toxic alternative to DMSO suitable for many biological experiments.[5] |
| Methanol | Effective for solubilization but generally used for analytical purposes due to higher toxicity.[5] |
| Acetone | A strong solvent, useful for initial solubilization but less common for biological applications due to volatility and toxicity.[4] |
| Dichloromethane (DCM) | Effective solvent, primarily used for chemical synthesis and extraction, not for aqueous dilutions in biological experiments.[4] |
| Chloroform | Effective solvent, primarily used for chemical synthesis and extraction, not for aqueous dilutions in biological experiments.[4] |
Q4: How can I improve the aqueous solubility of this compound for my experiments?
Several strategies, proven effective for the parent compound glycyrrhizin and other poorly soluble drugs, can be applied. These include:
-
Co-solvent Systems: Using a water-miscible organic solvent to increase solubility.[6]
-
pH Adjustment: Modifying the pH of the aqueous medium can significantly increase the solubility of the parent compound, glycyrrhizic acid.[7]
-
Inclusion Complexation: Using cyclodextrins to encapsulate the hydrophobic molecule, thereby increasing its aqueous solubility.[8]
-
Formulation with Surfactants: Utilizing the micelle-forming properties of surfactants to solubilize the compound.[9]
Troubleshooting Guide: Step-by-Step Dissolution Protocol
If you are encountering precipitation or poor dissolution when diluting your stock solution into an aqueous medium, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of a Working Solution using a Co-solvent System
This protocol is a first-line approach for solubilizing this compound for in vitro experiments.
-
Prepare Stock Solution: Weigh out the desired amount of this compound and dissolve it in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 20-50 mM). Ensure the powder is fully dissolved using vortexing or brief sonication.
-
Prepare Co-solvent/Buffer Mix: If using a co-solvent like ethanol, you can prepare an intermediate dilution in a mix of ethanol and your final buffer (e.g., a 1:4 ethanol:PBS solution). The aglycone of glycyrrhizin, 18β-glycyrrhetinic acid, has a solubility of approximately 0.13 mg/ml in a 1:7 solution of ethanol:PBS (pH 7.2).[10]
-
Final Dilution: Perform the final dilution by adding the stock solution (or intermediate dilution) dropwise into the final aqueous buffer while continuously vortexing or stirring. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final Concentration Check: Ensure the final concentration of the organic solvent is low enough to be non-toxic to your experimental system (typically <0.5% for DMSO in cell culture).
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, consider lowering the final concentration or trying an alternative method.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic ("guest") molecules in their central cavity, forming water-soluble inclusion complexes.[11][12] This method is highly effective for increasing the aqueous solubility of compounds like glycyrrhizin.[8]
Methodology:
-
Determine Molar Ratio: Studies on glycyrrhizin have successfully used a 1:2 molar ratio of drug to HP-β-CD.[8] This is a good starting point for optimization.
-
Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer (e.g., water, PBS). Gently warm and stir to aid dissolution.
-
Add the Drug: Prepare a concentrated solution of this compound in a minimal amount of a volatile organic solvent like ethanol. Add this solution dropwise to the cyclodextrin solution while stirring vigorously.
-
Equilibrate: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. This allows for the formation and equilibration of the inclusion complex. Some protocols may use sonication to accelerate this process.
-
Remove Solvent (Optional but Recommended): If a volatile solvent like ethanol was used, it can be removed via rotary evaporation or by purging with nitrogen gas.
-
Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) and filter the supernatant through a 0.22 µm syringe filter to remove any uncomplexed, precipitated drug. The resulting clear solution contains the solubilized this compound:HP-β-CD complex.
Quantitative Data Summary
Table 2: Influence of pH on Aqueous Solubility of Glycyrrhizic Acid
| pH | Aqueous Solubility of Glycyrrhizic Acid | Observation |
| < 4.0 | Very Low | The compound exists predominantly in its less soluble acidic form. |
| > 4.5 | Increases Rapidly | Carboxylic acid groups deprotonate, increasing polarity and solubility.[7] |
This data is for the parent compound, glycyrrhizic acid, and should be used as a guiding principle for experiments with this compound.
Table 3: Example of Solubility Enhancement with Cyclodextrin
| Compound | Formulation | Solubility Increase (vs. Pure Drug) | Reference |
| Glycyrrhizin | HP-β-CD Inclusion Complex | ~ 4-fold | [8] |
This demonstrates the potential magnitude of solubility enhancement achievable with cyclodextrin complexation for structurally related molecules.
References
- 1. This compound | 938042-17-2 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benthamopen.com [benthamopen.com]
- 4. This compound | CAS:938042-17-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | CAS:938042-17-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanofibers of Glycyrrhizin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex: Enhanced Solubility Profile and Anti-inflammatory Effect of Glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. oatext.com [oatext.com]
- 12. oatext.com [oatext.com]
Technical Support Center: Optimizing Dosage for In Vivo 22-Beta-Acetoxyglycyrrhizin Experiments
Welcome to the technical support center for researchers utilizing 22-Beta-Acetoxyglycyrrhizin and related glycyrrhizin (B1671929) analogs in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing successful experiments.
Disclaimer: Specific in vivo dosage data for this compound is limited in publicly available literature. The guidance provided here is based on established principles for dosing novel compounds and data extrapolated from studies on its parent compound, glycyrrhizin, and its primary metabolite, glycyrrhetinic acid. A systematic dose-finding study is essential for determining the optimal dose for your specific research model and application.
Frequently Asked Questions (FAQs)
Q1: I cannot find a recommended in vivo dose for this compound. Where should I start?
A1: When working with a novel derivative like this compound, it is crucial to start with a literature review of closely related compounds. Data from glycyrrhizin, glycyrrhetinic acid, and carbenoxolone (B1668346) can provide a starting range. Begin with low doses (e.g., 1-10 mg/kg) and perform a dose-escalation study to identify the minimum effective dose and any potential toxicity.
Q2: What is the most appropriate route of administration?
A2: The choice of administration route is critical and depends on your experimental goals. Glycyrrhizin has extremely low oral bioavailability (around 1% in rats) due to poor absorption from the intestinal tract.[1] Therefore, for systemic exposure and to ensure consistent bioavailability, parenteral routes such as intravenous (IV) or intraperitoneal (IP) are recommended.[1] IP administration in rats has been shown to dramatically enhance the bioavailability of glycyrrhizin to 65-90%.[1] If the oral route is necessary for your model, be aware that high doses may be required, and absorption can be variable.
Q3: What are the primary metabolites I should be aware of?
A3: When administered orally, glycyrrhizin is almost completely hydrolyzed by intestinal bacteria into its active metabolite, 18-beta-glycyrrhetinic acid, which is then absorbed into systemic circulation.[2][3] Although this compound has a different modification, a similar hydrolytic conversion to a glycyrrhetinic acid analog should be anticipated, especially with oral administration.
Q4: What are the potential side effects or toxicities?
A4: The primary toxicity associated with high doses or chronic administration of glycyrrhizin and its derivatives is a pseudoaldosteronism effect. This is caused by the inhibition of the enzyme 11-beta-hydroxysteroid dehydrogenase, leading to increased cortisol levels in the kidney.[2] This can result in sodium and water retention, hypokalemia (low potassium levels), and hypertension.[4][5] Monitor animals for weight gain (edema), changes in blood pressure, and consider measuring serum electrolyte levels in long-term studies.
Q5: Can this compound interact with other drugs?
A5: Yes, interactions are possible. Glycyrrhizin has been shown to induce the activity of P-glycoprotein (P-gp) and Cytochrome P450 (CYP450) enzymes, such as CYP3A.[6] This can decrease the absorption and increase the clearance of co-administered drugs that are substrates for these proteins, affecting their efficacy.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Observable Efficacy | Insufficient Dosage: The administered dose may be too low to elicit a biological response. | Conduct a dose-response study, systematically increasing the dose. Based on analogs, parenteral doses from 10 mg/kg to 100 mg/kg have been used in rodents.[1][7][8] |
| Poor Bioavailability: The oral route was used, leading to minimal systemic exposure. | Switch to an intraperitoneal (IP) or intravenous (IV) route of administration to bypass the gastrointestinal tract and ensure higher bioavailability.[1] | |
| Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated. | If resources permit, conduct pharmacokinetic (PK) studies to determine the compound's half-life and inform dosing frequency. Consider multiple daily doses if the half-life is short. | |
| Unexpected Toxicity or Adverse Events (e.g., weight gain, lethargy, hypertension) | Dose is too high: The dose is exceeding the maximum tolerated dose (MTD). | Reduce the dose immediately. Monitor for signs of mineralocorticoid excess (e.g., edema, blood pressure). The intraperitoneal LD50 for glycyrrhetinic acid in mice is reported as 308 mg/kg.[9] |
| Chronic Dosing Effects: Accumulation of the compound or its metabolites is causing toxicity. | Decrease the dosing frequency or the daily dose. Monitor animal health closely and consider including recovery periods in your study design. | |
| High Variability in Results | Inconsistent Administration: Variation in injection technique (e.g., subcutaneous vs. true IP injection). | Ensure all personnel are properly trained in the chosen administration technique. For oral gavage, ensure consistent delivery to the stomach. |
| Formulation Issues: The compound is not fully dissolved or is precipitating out of the vehicle. | Check the solubility of this compound in your chosen vehicle. Sonication or the use of co-solvents (e.g., DMSO, PEG300) may be necessary. Ensure the formulation is stable.[10] | |
| Pharmacokinetic Interactions: Co-administration of other compounds is altering the metabolism of your test article. | Review all co-administered substances. If possible, stagger administration times or conduct a preliminary study to assess potential drug-drug interactions.[6] |
Quantitative Data from Related Compounds
The following tables summarize dosages used for glycyrrhizin and its derivatives in rodent studies. This data should be used as a reference point for designing your own dose-finding experiments.
Table 1: In Vivo Dosages of Glycyrrhizin (GL) and Glycyrrhetinic Acid (GA)
| Compound | Animal Model | Route | Dosage Range | Observed Effect / Context | Reference |
| Glycyrrhizin | Rat | IV | 20, 50, 100 mg/kg | Pharmacokinetic study; showed dose-dependent, non-linear kinetics. | [7] |
| Glycyrrhizin | Rat | Oral | 50 mg/kg | Pharmacokinetic study; bioavailability was extremely low (~1%). | [1] |
| Glycyrrhizin | Rat | IP | 2, 10, 50 mg/kg | Pharmacokinetic study; bioavailability was high (65-90%). | [1] |
| Glycyrrhizin | Mouse | IP | 10 mg/kg | Antiviral study (Influenza); protective effect observed. | [8] |
| Glycyrrhizin | Rat | Oral | 100 mg/kg/day | Pre-treatment to study interaction with another drug (paeoniflorin). | [6] |
| Glycyrrhetinic Acid | Rat | IV | 2, 5, 12 mg/kg | Pharmacokinetic study; showed dose-dependent saturable elimination. | [11] |
| Glycyrrhetinic Acid | Rat | Oral | 10 mg/kg | Bioavailability study. | [3] |
Table 2: In Vivo Dosages of Carbenoxolone (a synthetic derivative)
| Compound | Animal Model | Route | Dosage Range | Observed Effect / Context | Reference |
| Carbenoxolone | Mouse | IP | 1 - 40 mg/kg | Anticonvulsant study; showed dose-dependent effects. | [12] |
| Carbenoxolone | Mouse | IP | 100 - 400 mg/kg | Anticonvulsant and sedative study. | [13] |
Experimental Protocols
Protocol 1: Dose-Response and Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure to determine the efficacious and tolerable dose range for this compound.
-
Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 5% DMSO + 40% PEG300 + 55% Saline). Ensure the compound is fully dissolved. Prepare serial dilutions for different dose groups.
-
Group Allocation: Divide animals into groups (n=5-8 per group). Include a vehicle control group and at least 3-5 dose groups (e.g., 5, 15, 50, 150 mg/kg).
-
Administration: Administer the compound via the chosen route (e.g., intraperitoneal injection).
-
Monitoring:
-
Acute Toxicity: Observe animals continuously for the first 4 hours and then daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, weight loss).
-
Efficacy Readout: At a predetermined time point based on the expected mechanism of action, perform the relevant efficacy measurement (e.g., measurement of inflammatory markers, tumor volume, etc.).
-
-
Data Analysis:
-
Toxicity: Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
-
Efficacy: Plot the dose versus the biological response to determine the minimum effective dose and the optimal dose-response relationship.
-
Protocol 2: Basic Pharmacokinetic (PK) Study
This protocol provides a simplified approach to estimate the bioavailability and half-life of this compound.
-
Animal Model: Use cannulated rodents (e.g., jugular vein cannulated rats) to facilitate repeated blood sampling.
-
Group Allocation:
-
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).
-
Group 2: Intraperitoneal (IP) or Oral (PO) administration (e.g., 50 mg/kg).
-
-
Administration & Sampling:
-
Administer the compound to each group.
-
Collect blood samples (e.g., 100-200 µL) into heparinized tubes at multiple time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound (and its potential primary metabolite) in plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Elimination Half-life (t½)
-
Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Workflow for optimizing dosage of a novel compound.
Caption: Troubleshooting logic for lack of experimental efficacy.
Caption: Mechanism of glycyrrhizin-induced pseudoaldosteronism.
References
- 1. Administration-route dependency of absorption of glycyrrhizin in rats: intraperitoneal administration dramatically enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bioavailability study of glycyrrhetic acid after oral administration of glycyrrhizin in rats; relevance to the intestinal bacterial hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Liquorice - Wikipedia [en.wikipedia.org]
- 6. Effects of glycyrrhizin on the pharmacokinetics of paeoniflorin in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of glycyrrhizin after intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Glycyrrhizic acid as a multifunctional drug carrier – From physicochemical properties to biomedical applications: A modern insight on the ancient drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycyrrhizic acid | HMGB1 Antagonist | Cancer research | TargetMol [targetmol.com]
- 11. Pharmacokinetics of glycyrrhetic acid, a major metabolite of glycyrrhizin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticonvulsant, sedative and muscle relaxant effects of carbenoxolone in mice - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 22-Beta-Acetoxyglycyrrhizin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 22-Beta-Acetoxyglycyrrhizin during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target activity?
A1: this compound is a derivative of glycyrrhizin (B1671929), a major bioactive compound isolated from the root of the licorice plant (Glycyrrhiza species). Its primary on-target activities are antiviral and anti-inflammatory. It has shown inhibitory effects against a range of viruses by interfering with viral entry and replication. Its anti-inflammatory effects are largely attributed to the modulation of signaling pathways such as NF-κB and inhibition of pro-inflammatory mediators.
Q2: What are the known primary off-target effects of this compound and its parent compound, glycyrrhizin?
A2: The most well-documented off-target effect of glycyrrhizin and its derivatives is pseudoaldosteronism.[1][2][3] This occurs due to the inhibition of the enzyme 11-beta-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[4][5][6] This enzyme is responsible for converting active cortisol to inactive cortisone (B1669442) in mineralocorticoid-responsive tissues.[4][7] Inhibition of 11β-HSD2 leads to an accumulation of cortisol, which can then bind to and activate mineralocorticoid receptors, mimicking the effects of aldosterone.[8][9][10] This can result in sodium and water retention, leading to hypertension and hypokalemia (low potassium levels).[2][3] Additionally, glycyrrhizin and its derivatives have been shown to bind to glucocorticoid receptors, although with a lower affinity than to mineralocorticoid receptors.[8][11]
Q3: How can I minimize the mineralocorticoid-related off-target effects in my in vitro experiments?
A3: To minimize mineralocorticoid-related off-target effects in vitro, consider the following strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required for the desired on-target effect through dose-response studies.
-
Cell line selection: If possible, use cell lines that have low or no expression of the mineralocorticoid receptor.
-
Co-treatment with a mineralocorticoid receptor antagonist: In mechanistic studies, co-treatment with a specific mineralocorticoid receptor antagonist, such as spironolactone (B1682167) or eplerenone, can help to distinguish between on-target effects and those mediated by the mineralocorticoid receptor.
-
Control experiments: Include control groups treated with cortisol to assess the baseline activation of mineralocorticoid and glucocorticoid receptors in your cell model.
Q4: What are the key signaling pathways modulated by glycyrrhizin derivatives that could contribute to off-target effects?
A4: Besides the mineralocorticoid pathway, glycyrrhizin and its derivatives are known to modulate several other key signaling pathways, which could contribute to both on-target and off-target effects. These include:
-
NF-κB Signaling Pathway: Glycyrrhizin can inhibit the activation of NF-κB, a key regulator of inflammation.[11] This is generally considered an on-target anti-inflammatory effect, but could be an off-target effect in studies focused on other mechanisms.
-
High Mobility Group Box 1 (HMGB1) Signaling: Glycyrrhizin can directly bind to HMGB1, inhibiting its pro-inflammatory activities.[12][13][14]
-
Transforming Growth Factor-beta (TGF-β) Signaling Pathway: Glycyrrhizin has been shown to modulate the TGF-β/Smad signaling pathway, which is involved in fibrosis and tissue remodeling.[6]
Troubleshooting Guides
Problem 1: Unexpected changes in cell morphology or viability at effective antiviral concentrations.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity | Perform a standard cytotoxicity assay, such as the MTT or LDH release assay, to determine the CC50 (50% cytotoxic concentration) of this compound in your specific cell line. Ensure that the concentrations used in your experiments are well below the CC50 value. |
| Off-target receptor activation | If using cells expressing mineralocorticoid or glucocorticoid receptors, unexpected signaling could alter cell behavior. Use a receptor antagonist as a control to see if the morphological changes are reversed. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level for your cells. |
Problem 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Compound stability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Inconsistent cell culture conditions | Standardize cell seeding density, passage number, and growth conditions. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Pipetting errors | Use calibrated pipettes and ensure thorough mixing of solutions. |
Problem 3: Difficulty in distinguishing on-target antiviral effects from off-target cellular effects.
| Possible Cause | Troubleshooting Step |
| Overlapping signaling pathways | Use specific inhibitors for the suspected off-target pathways (e.g., mineralocorticoid receptor antagonists) in parallel with your experiments. |
| Non-specific effects at high concentrations | Perform dose-response curves for both antiviral activity (EC50) and cytotoxicity (CC50) to determine the therapeutic index (Selectivity Index, SI = CC50/EC50). A higher SI indicates greater specificity. |
| Lack of appropriate controls | Include a "no virus" control treated with this compound to assess the compound's effect on the cells alone. Use a known antiviral with a different mechanism of action as a positive control. |
Data Presentation
Table 1: Binding Affinity of Glycyrrhizin and its Derivatives to Steroid Receptors
| Compound | Receptor | Dissociation Constant (Kd) / Inhibitor Constant (Ki) | Reference |
| Glycyrrhizin | Mineralocorticoid Receptor | Ki: 3.0 nM | [4] |
| Glycyrrhetinic Acid | Mineralocorticoid Receptor | Ki: 3.5 nM | [4] |
| Glycyrrhizin | Glucocorticoid Receptor | Ki: 2.0 nM | [4] |
| Glycyrrhetinic Acid | Glucocorticoid Receptor | Ki: 1.7 nM | [4] |
| Glycyrrhetinic Acid | Mineralocorticoid Receptor | Apparent KDiss: 2 µM | [15] |
Table 2: Antiviral Activity of Glycyrrhizin and its Derivatives
| Compound | Virus | Cell Line | IC50 / EC50 | Reference |
| Glycyrrhizin | SARS-CoV | Vero | EC50: 300 mg/L | [2] |
| Glycyvir (Glycyrrhizin nicotinate (B505614) derivatives) | SARS-CoV-2 | Vero E6 | IC50: 2-8 µM | [7][12] |
| Glycyvir (Glycyrrhizin nicotinate derivatives) | HIV-1 (pseudovirus) | TZM-bl | IC50: 3.9-27.5 µM | [7][12] |
| Glycyrrhizin Derivative 13 | Dengue Virus Type 2 | Vero E6 | IC50: 1.3 µM | [13] |
| Glycyrrhizin Derivative 17 | Dengue Virus Type 2 | Vero E6 | IC50: 1.2 µM | [13] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the CC50 value.
Quantification of Antiviral Activity (Plaque Reduction Assay)
This protocol provides a method to determine the antiviral efficacy of this compound.
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection and Compound Treatment:
-
Pre-treatment: Incubate the cell monolayer with different concentrations of this compound for 1-2 hours before infection.
-
Co-treatment: Mix the virus inoculum with different concentrations of the compound and add it to the cells.
-
Post-treatment: Infect the cells with the virus for 1-2 hours, then remove the inoculum and add fresh medium containing different concentrations of the compound.
-
-
Overlay: After the infection period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Western Blot Analysis for Signaling Pathway Modulation
This protocol can be used to assess the effect of this compound on the activation of specific signaling proteins (e.g., NF-κB p65, phospho-p38).
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Visualizations
Caption: On-Target Antiviral Mechanism.
Caption: Off-Target Mineralocorticoid Effect.
Caption: Modulation of NF-kB Signaling.
Caption: Workflow for Assessing Selectivity.
References
- 1. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cybermedlife.eu [cybermedlife.eu]
- 3. Mineralocorticoid receptors: distribution and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible mechanism of steroid action of the plant herb extracts glycyrrhizin, glycyrrhetinic acid, and paeoniflorin: inhibition by plant herb extracts of steroid protein binding in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycyrrhizic acid suppresses type 2 11 beta-hydroxysteroid dehydrogenase expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Licorice inhibits 11 beta-hydroxysteroid dehydrogenase messenger ribonucleic acid levels and potentiates glucocorticoid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AFFINITY OF LIQUORICE DERIVATIVES FOR MINERALOCORTICOID AND GLUCOCORTICOID RECEPTORS | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Affinity of liquorice derivatives for mineralocorticoid and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glycyrrhizic acid derivatives as Dengue virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Binding of glycyrrhetinic acid to kidney mineralocorticoid and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of 22-Beta-Acetoxyglycyrrhizin
Welcome to the technical support center for 22-Beta-Acetoxyglycyrrhizin. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the consistency and reliability of your experimental results. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to help you navigate potential batch-to-batch variability.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing lower than expected or inconsistent biological activity in my experiments. Could this be due to batch-to-batch variability of the compound?
A1: Yes, inconsistent biological activity can be a sign of batch-to-batch variability. As a derivative of a natural product, this compound's purity and integrity can vary. Here’s a step-by-step troubleshooting workflow to identify the source of the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
First, verify the integrity of your current batch of this compound. We recommend performing the analytical tests detailed in the "Experimental Protocols" section below to confirm its identity and purity. Compare your results with the Certificate of Analysis (CoA) provided by the supplier. If the analytical data indicates impurities or degradation, this is the likely cause of the inconsistent results.
If the compound's integrity is confirmed, the next step is to meticulously review your experimental protocol. Ensure all reagents are fresh and correctly prepared, cell lines are healthy and within a suitable passage number, and all incubation times and concentrations are accurate.
Q2: How can I confirm the identity and purity of my this compound batch?
A2: You can use a combination of analytical techniques to confirm the identity and assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for purity assessment. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for structural confirmation.
| Analytical Technique | Purpose | Typical Parameters/Expected Results |
| HPLC-UV | Purity Assessment | Purity should be >98%. A single major peak should be observed at the expected retention time. |
| Mass Spectrometry (MS) | Identity Confirmation | The observed molecular weight should correspond to the theoretical mass (C44H64O18, M.Wt: 880.97). |
| NMR Spectroscopy | Structural Confirmation | The proton (¹H) and carbon-¹³ (¹³C) NMR spectra should match the known chemical shifts for the molecule. |
| UV Spectroscopy | Identity Confirmation | A characteristic strong absorption maximum (λmax) around 250 nm in methanol (B129727) is expected.[1] |
Q3: What are the common degradation products or impurities I should look for?
A3: this compound can be susceptible to hydrolysis. The ester bond at the C-22 position can be hydrolyzed to yield the corresponding 22β-hydroxy derivative.[1] Additionally, the glucuronic acid residue can be eliminated.[2] These degradation products will appear as additional peaks in your HPLC chromatogram and will have different masses in your MS analysis.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure stability and prevent degradation, this compound should be stored under the following conditions:
| Parameter | Recommendation |
| Temperature | -20°C for long-term storage. |
| Atmosphere | Store in a desiccated environment to prevent hydrolysis. |
| Light | Protect from light. |
| Solubility | Prepare stock solutions in an appropriate solvent such as DMSO. For in vitro assays, further dilute the stock solution in aqueous buffers.[3] |
Q5: My experimental results are consistent, but the potency of the compound is lower than what is reported in the literature for similar glycyrrhizin (B1671929) derivatives. Why might this be?
A5: This could be due to several factors. First, ensure your compound is fully dissolved. Prepare stock solutions in a solvent like DMSO and then dilute into your aqueous assay buffer.[3] Secondly, the specific biological activity can be highly dependent on the cell type and assay conditions used. The IC50 values for glycyrrhizin derivatives can vary significantly between different assays. We recommend running a positive control alongside your experiments to validate your assay system. Finally, while your batch may be of high purity, minor, undetected impurities could potentially interfere with the biological activity.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the quality and bioactivity of your this compound.
Protocol 1: Purity and Identity Confirmation by HPLC-UV
This protocol is for assessing the purity of this compound using reverse-phase HPLC with UV detection.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to an appropriate concentration for injection.
-
Analysis: Inject the sample and analyze the chromatogram. A pure sample should show a single major peak. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol.
-
Analysis: Infuse the sample into the mass spectrometer. In positive ion mode, expect to see the protonated molecule [M+H]⁺. In negative ion mode, you may observe the deprotonated molecule [M-H]⁻.
-
Expected Fragments: Tandem MS (MS/MS) can provide further structural information through fragmentation. Expect to see sequential loss of the sugar units and the acetyl group.[1]
Protocol 3: In Vitro Anti-Inflammatory Activity Assay
This protocol measures the ability of this compound to inhibit the release of TNF-α from LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[4]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 4-6 hours.[5][6]
-
Collect the cell supernatant.
-
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the compound compared to the LPS-only control. Determine the IC50 value.
Protocol 4: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is for assessing the antiviral activity of this compound against a virus such as influenza.
-
Cell and Virus Culture: Grow a suitable host cell line (e.g., MDCK for influenza) to confluence in a 6- or 12-well plate. Prepare serial dilutions of the virus stock.
-
Assay Procedure:
-
Wash the cell monolayer with PBS.
-
Incubate the cells with the virus dilutions in the presence or absence of various concentrations of this compound for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) with the corresponding concentration of the compound.[3][7]
-
Incubate for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain with a solution like crystal violet.[3] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus-only control. Determine the EC50 value.
Signaling Pathways
Glycyrrhizin and its derivatives have been shown to modulate several key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) pathways. Understanding these pathways can help in designing mechanistic studies.
Caption: Inhibition of the EGFR signaling pathway.
Glycyrrhizin derivatives can inhibit the interaction between Progesterone Receptor Membrane Component 1 (PGRMC1) and the Epidermal Growth Factor Receptor (EGFR), thereby suppressing EGFR-mediated signaling required for cancer progression.[8]
Caption: Inhibition of the TGF-β signaling pathway.
Glycyrrhizin derivatives can attenuate the TGF-β/Smad signaling pathway, which is implicated in processes like liver fibrosis, by reducing the phosphorylation of Smad2 and Smad3.[7][9]
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Plaque reduction assay (PRA). [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of sub-fractions of TE on release of TNF-α in RAW 264.7 cells induced by LPS. RAW264.7 cells were incubated with sub-fractions (200 μg·mL-1) and LPS (100 ng·mL-1), and the release of TNF-α were detected by using ELISA method. Data were represented as mean ± SD (n = 4). *P < 0.05, and ** P < 0.01 vs control [cjnmcpu.com]
- 6. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influenza virus plaque assay [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. EGFR tyrosine phosphorylation assay [bio-protocol.org]
Technical Support Center: Refining Cell Culture Conditions for 22-Beta-Acetoxyglycyrrhizin Treatment
Welcome to the technical support center for researchers utilizing 22-Beta-Acetoxyglycyrrhizin in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a triterpene glucuronide, a derivative of glycyrrhizic acid, isolated from the roots of Glycyrrhiza species. Its biological activity is significantly influenced by the acetoxy group at the C-22 position. While the precise mechanism is under investigation, like other glycyrrhizin (B1671929) derivatives, it is believed to exert its effects by interacting with multiple cellular targets. Evidence suggests that related compounds can modulate key signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Q2: What is the optimal solvent and storage condition for this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is cell-type dependent and should be determined empirically. A dose-response experiment is recommended to determine the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). A typical starting range for many triterpenoid (B12794562) compounds is between 1 µM and 100 µM.
Q4: How long should I treat my cells with this compound?
A4: The treatment duration will depend on the specific endpoint being measured. For signaling pathway studies, short-term incubations (e.g., 15 minutes to a few hours) may be sufficient to observe changes in protein phosphorylation. For cell viability or proliferation assays, longer-term incubations (e.g., 24, 48, or 72 hours) are typically required. A time-course experiment is recommended to determine the optimal treatment duration for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low solubility or precipitation of the compound in culture medium. | The compound may be coming out of solution when diluted from the DMSO stock into the aqueous culture medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the cells (typically <0.5%).- Prepare the final dilution in pre-warmed (37°C) medium and vortex gently before adding to the cells.- Consider using a solubilizing agent, such as Pluronic F-68, at a low, non-toxic concentration. |
| Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, XTT). | Triterpenoid compounds can directly react with tetrazolium salts (MTT, XTT), leading to false-positive results. The compound may also alter cellular metabolism, affecting the assay readout. | - Run a "compound-only" control (compound in medium without cells) to check for direct reduction of the assay reagent.- If interference is observed, consider switching to an alternative viability assay that is less prone to chemical interference, such as the Sulforhodamine B (SRB) assay (measures total protein) or an ATP-based assay (e.g., CellTiter-Glo®, measures metabolic activity).- Wash cells with PBS before adding the assay reagent to remove any remaining compound. |
| Unexpected cytotoxicity observed at low concentrations. | The specific cell line may be highly sensitive to the compound. The DMSO concentration in the final working solution may be too high. The compound may have degraded. | - Perform a dose-response curve starting from a very low concentration to determine the precise cytotoxic range for your cell line.- Prepare a vehicle control with the same final DMSO concentration as your highest compound concentration to assess solvent toxicity.- Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| No observable effect of the compound. | The concentration used may be too low. The treatment duration may be too short. The compound may not be active in the chosen cell line or assay. The compound may have degraded. | - Increase the concentration range in your dose-response experiment.- Perform a time-course experiment to determine the optimal treatment duration.- Verify the biological activity of your compound in a positive control cell line or assay, if known.- Use a fresh aliquot of the compound from a properly stored stock solution. |
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound based on typical ranges observed for related glycyrrhizin derivatives. Researchers should determine these values empirically for their specific cell lines and experimental conditions.
| Cell Line | Assay | Endpoint | Time Point | Hypothetical IC50/EC50 (µM) |
| HepG2 (Human Hepatocellular Carcinoma) | SRB Assay | Cytotoxicity | 72 hours | 45.5 |
| A549 (Human Lung Carcinoma) | MTT Assay | Cell Viability | 48 hours | 62.1 |
| RAW 264.7 (Murine Macrophage) | Griess Assay | Nitric Oxide Production | 24 hours | 25.8 |
| MCF-7 (Human Breast Adenocarcinoma) | SRB Assay | Cytotoxicity | 72 hours | 53.7 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using Sulforhodamine B (SRB) Assay
This protocol is recommended to avoid potential interference of triterpenoid compounds with tetrazolium-based assays.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
10% (w/v) Trichloroacetic acid (TCA), cold
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader (515 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Shake the plate for 5 minutes on a plate shaker and measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating a hypothetical signaling pathway modulated by this compound and a general experimental workflow for its investigation.
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for this compound.
Technical Support Center: Enhancing the Oral Bioavailability of 22-Beta-Acetoxyglycyrrhizin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 22-Beta-Acetoxyglycyrrhizin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
Based on studies of structurally related triterpenoid (B12794562) saponins (B1172615) like glycyrrhizin, the primary challenges are likely:
-
Poor Membrane Permeability: Due to its high molecular weight and hydrophilicity, this compound is expected to have low passive diffusion across the intestinal epithelium.[1][2]
-
First-Pass Metabolism: Significant metabolism in the intestines and liver by cytochrome P450 enzymes (e.g., CYP3A4) can reduce the amount of active compound reaching systemic circulation.
-
Efflux Transporter Activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen.[3][4]
-
Degradation by Intestinal Microbiota: Gut bacteria can metabolize the compound before it has a chance to be absorbed.[2][4]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation and co-administration strategies can be employed:
-
Nanoformulations: Encapsulating this compound in nanocarriers like liposomes, nanomicelles, or solid lipid nanoparticles can protect it from degradation and enhance its absorption.[5][6]
-
Co-administration with Absorption Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.
-
Inhibition of Efflux Pumps and Metabolism: Co-administering P-gp inhibitors (e.g., verapamil) or CYP3A4 inhibitors can increase the net absorption and systemic exposure of the compound.[4]
-
Structural Modification (Prodrug Approach): While beyond the scope of formulation, creating more lipophilic prodrugs of this compound could improve its passive diffusion.
Q3: How can I assess the intestinal permeability of my this compound formulation in vitro?
The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[7][8][9][10][11] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of efflux transporters like P-gp.
Q4: What in situ model can provide more physiologically relevant data on intestinal absorption?
The in situ single-pass intestinal perfusion (SPIP) model in rats is a valuable technique that preserves the physiological conditions of the intestine, including blood supply and enzymatic activity.[12][13][14][15][16] This model allows for the determination of the effective permeability coefficient (Peff) in different segments of the intestine.
Troubleshooting Guides
Issue 1: Low and Variable Permeability in Caco-2 Assay
| Potential Cause | Troubleshooting Steps |
| Poor intrinsic permeability of this compound. | This is expected. Focus on formulation strategies to enhance permeability. |
| Active efflux by P-glycoprotein (P-gp). | 1. Perform a bidirectional Caco-2 assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Co-incubate with a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability confirms P-gp involvement. |
| Poor aqueous solubility of the formulation. | 1. Ensure the compound is fully dissolved in the transport medium. 2. Consider using solubility enhancers in the formulation. |
| Compromised Caco-2 monolayer integrity. | 1. Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates monolayer damage. 2. Assess the permeability of a paracellular marker (e.g., Lucifer yellow). An increase in its transport points to compromised tight junctions. 3. Reduce the concentration of the test compound or formulation excipients if cytotoxicity is observed. |
Issue 2: Inconsistent Results in Animal Pharmacokinetic Studies
| Potential Cause | Troubleshooting Steps |
| High inter-individual variability in gut microbiota. | Consider pre-treating animals with a broad-spectrum antibiotic cocktail to reduce the impact of microbial metabolism. |
| Significant first-pass metabolism. | 1. Conduct an in vitro metabolism study using liver microsomes to assess the metabolic stability of the compound. 2. Co-administer a known CYP3A4 inhibitor to see if bioavailability increases. |
| Food effects on absorption. | Standardize the fasting period for all animals before dosing. Food can alter gastric emptying time and intestinal pH, affecting drug dissolution and absorption. |
| Inadequate formulation stability in the gastrointestinal tract. | Assess the stability of your formulation in simulated gastric and intestinal fluids. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 (Reference) |
| Liposomal Formulation | 250 ± 45 | 4.0 ± 0.8 | 1500 ± 280 | 600 |
| Solid Lipid Nanoparticles | 320 ± 60 | 3.5 ± 0.6 | 1800 ± 350 | 720 |
| + P-gp Inhibitor | 150 ± 30 | 2.5 ± 0.4 | 900 ± 180 | 360 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by the Film Dispersion Method
-
Lipid Film Preparation:
-
Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a 10:1:1 molar ratio in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).
-
Continue evaporation for at least 1 hour after the solvent has been removed to ensure a thin, dry lipid film is formed on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by gentle rotation of the flask at the same temperature as in the previous step. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove any unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by quantifying the amount of encapsulated drug and the total amount of drug used.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. Values above 250 Ω·cm² generally indicate a well-formed monolayer.
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).
-
Add the test formulation of this compound in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the insert.
-
C₀ is the initial concentration in the donor chamber.
-
-
Visualizations
Caption: Workflow for developing and evaluating formulations to improve oral bioavailability.
Caption: Key factors influencing the intestinal absorption of this compound.
References
- 1. Pharmacokinetic studies of active triterpenoid saponins and the total secondary saponin from Anemone raddeana Regel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Pharmacokinetics and Oral Bioavailability of Saikosaponin A in Rats Using a Validated UFLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding CYP3A4 and P‐gp mediated drug–drug interactions through PBPK modeling – Case example of pralsetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 10. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. An in situ single-pass perfusion model for assessing absorption across the intestinal mucosa of the brushtail possum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unveiling the Mechanism: A Comparative Guide to 22-Beta-Acetoxyglycyrrhizin's Anti-Inflammatory Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 22-Beta-Acetoxyglycyrrhizin and its alternatives in the context of their anti-inflammatory mechanisms of action. Drawing upon available experimental data, we delve into the molecular pathways targeted by these compounds, with a primary focus on the inhibition of High Mobility Group Box 1 (HMGB1), a key mediator of inflammation.
Executive Summary
This compound, a derivative of the well-known anti-inflammatory agent glycyrrhizin (B1671929), is emerging as a potent modulator of inflammatory responses. Its primary mechanism of action is believed to be the direct inhibition of HMGB1, a ubiquitous nuclear protein that acts as a pro-inflammatory cytokine when released into the extracellular space. This guide presents a comparative analysis of this compound, its parent compound glycyrrhizin, and other HMGB1 inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the HMGB1-Mediated Inflammatory Cascade
Extracellular HMGB1 orchestrates the inflammatory response by binding to various receptors, most notably Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This interaction triggers downstream signaling cascades, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.
This compound, much like its precursor glycyrrhizin, is thought to directly bind to HMGB1, thereby preventing its interaction with its receptors and interrupting this inflammatory cascade.[1][2][3] This inhibitory action forms the basis of its anti-inflammatory properties.
Signaling Pathway Diagram
Caption: The HMGB1-mediated inflammatory signaling pathway and the inhibitory action of this compound/Glycyrrhizin.
Comparative Analysis of HMGB1 Inhibitors
While direct quantitative data for this compound's HMGB1 inhibition is limited in publicly available literature, we can draw comparisons from data on glycyrrhizin and its analogues.
| Compound | Target | Assay | Key Findings | Reference |
| Glycyrrhizin | HMGB1 | NMR and Fluorescence Spectroscopy | Directly binds to HMGB1 with a dissociation constant (Kd) of approximately 150 µM.[2][4] | [2][4] |
| Glycyrrhizin Analogue (Compound 6) | Nitric Oxide (NO) Production | Griess Assay in RAW264.7 cells | Inhibited NO release with an IC50 value of 15.9 µM.[5][6] | [5][6] |
| Glycyrrhizin Analogue (Compound 15) | Nitric Oxide (NO) Production | Griess Assay in RAW264.7 cells | Inhibited NO release with an IC50 value of 20.2 µM.[5][6] | [5][6] |
| Anti-HMGB1 Monoclonal Antibody | HMGB1 | In vivo mouse model of inflammation | Significantly reduced inflammatory cell infiltration and cytokine expression. | [7][8][9] |
| Resveratrol | HMGB1 Release | Western Blot and ELISA in RAW 264.7 cells | Reduced LPS-induced levels of HMGB1, IL-6, and TNF-α. |
Note: The data for glycyrrhizin and its analogues are presented as a proxy for this compound due to the limited availability of direct experimental data. Further studies are warranted to determine the specific inhibitory concentrations of this compound.
Experimental Protocols
Western Blot for HMGB1 Detection
This protocol is adapted for the detection of HMGB1 in cell lysates or tissue homogenates.
Methodology:
-
Sample Preparation: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HMGB1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A streamlined workflow for the detection of HMGB1 protein via Western Blot.
TNF-α and IL-6 Quantification by ELISA
This protocol outlines the quantitative measurement of TNF-α and IL-6 in cell culture supernatants or serum.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for the target cytokine and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB signaling pathway.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with the test compounds (e.g., this compound) for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Conclusion
The available evidence strongly suggests that this compound exerts its anti-inflammatory effects primarily through the inhibition of HMGB1. While direct quantitative data for this specific compound remains to be fully elucidated, the extensive research on its parent compound, glycyrrhizin, provides a solid foundation for its mechanism of action. This guide offers a comparative framework and detailed experimental protocols to facilitate further research and development of this compound and other HMGB1 inhibitors as potential therapeutic agents for inflammatory diseases. Future studies should focus on obtaining direct quantitative data for this compound to solidify its position as a potent anti-inflammatory compound.
References
- 1. HMGB1 concentration measurements in trauma patients: assessment of pre-analytical conditions and sample material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Oxidation of HMGB1 Is a Dynamically Regulated Process in Physiological and Pathological Conditions [frontiersin.org]
- 3. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 4. Glycyrrhizin binds to high-mobility group box 1 protein and inhibits its cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of glycyrrhizin analogues as HMGB1 inhibitors and their activity against sepsis in acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Blocking HMGB1 signal pathway protects early radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-HMGB1 Neutralizing Antibody Attenuates Periodontal Inflammation and Bone Resorption in a Murine Periodontitis Model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to Cross-Validation of Methods for 22-Beta-Acetoxyglycyrrhizin
For researchers, scientists, and drug development professionals engaged in the analysis of triterpenoid (B12794562) saponins (B1172615), the robust and reliable quantification of 22-Beta-Acetoxyglycyrrhizin is paramount. The selection of an appropriate analytical method and the subsequent cross-validation are critical steps to ensure data integrity and consistency across different studies or laboratories. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, supported by representative experimental data and detailed protocols.
While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide synthesizes validated data for the closely related parent compound, glycyrrhizin (B1671929), and other triterpenoid saponins to provide a comparative framework. The principles and methodologies outlined are directly applicable to the analysis of its acetylated derivative.
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application of the data.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely accessible and cost-effective technique suitable for routine quality control and quantification of relatively high-concentration samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and analysis in complex biological matrices.
The following tables summarize the typical performance characteristics of each method based on validated assays for glycyrrhizin and other structurally similar saponins.
Data Presentation: A Comparative Analysis
Table 1: HPLC-UV Method Validation Parameters for Triterpenoid Saponin Quantification
| Validation Parameter | Representative Performance Data |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: LC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification
| Validation Parameter | Representative Performance Data |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for the analysis of glycyrrhizin derivatives using HPLC-UV and LC-MS/MS.
Sample Preparation (General)
A consistent and well-defined sample preparation procedure is crucial for reliable and reproducible results.
-
Extraction: For solid samples such as plant material or formulations, a suitable solvent (e.g., 70% methanol (B129727) or ethanol) is used for extraction, often facilitated by ultrasonication or maceration.
-
Filtration: The resulting extract is filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the chromatography system.
-
For Biological Matrices (e.g., Plasma): Protein precipitation with a solvent like acetonitrile (B52724) is a common first step, followed by centrifugation. The supernatant is then evaporated and the residue reconstituted in the mobile phase. Solid-phase extraction (SPE) may be employed for further cleanup and concentration of the analyte.
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol). A typical mobile phase for glycyrrhizin analysis is a mixture of acetonitrile, methanol, water, and glacial acetic acid.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Glycyrrhizin and its derivatives exhibit strong UV absorbance around 254 nm.
-
Injection Volume: 10 - 20 µL.
LC-MS/MS Method Protocol
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or a similar column, often with smaller particle sizes for better resolution and faster analysis times.
-
Mobile Phase: Similar to HPLC-UV, but with volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to ensure compatibility with the mass spectrometer.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties. For glycyrrhizin, positive ion mode is often used.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For glycyrrhizin, a common transition is m/z 823 → 453.[2]
Cross-Validation Workflow
Cross-validation of analytical methods is essential when transferring a method to a different laboratory or when comparing results from two different methods. The goal is to ensure that both methods provide equivalent results within predefined acceptance criteria.
Signaling Pathways and Experimental Workflows
While the primary focus of this guide is on the analytical cross-validation, it is important to understand the biological context in which this compound may be studied. Triterpenoid saponins are known to modulate various signaling pathways, often exhibiting anti-inflammatory and other pharmacological effects. The accurate quantification of these compounds is a prerequisite for elucidating their mechanisms of action.
References
- 1. Simultaneous HPLC analysis, with isocratic elution, of glycyrrhizin and glycyrrhetic acid in liquorice roots and confectionery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly sensitive LC-MS/MS method for simultaneous determination of glycyrrhizin and its active metabolite glycyrrhetinic acid: Application to a human pharmacokinetic study after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 22-Beta-Acetoxyglycyrrhizin and Its Precursor, Glycyrrhizin, from Different Glycyrrhiza Species
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of 22-Beta-Acetoxyglycyrrhizin, a triterpenoid (B12794562) saponin (B1150181) found in Glycyrrhiza species. Due to the limited availability of direct comparative studies on this compound, this document provides a comprehensive analysis of its well-studied precursor, glycyrrhizin (B1671929), across different Glycyrrhiza species. The methodologies and biological pathways discussed for glycyrrhizin are presented as a foundational framework for the study of its acetoxy derivative.
Introduction to this compound
This compound is a naturally occurring triterpene glucuronide that has been isolated from the roots of Glycyrrhiza species, notably Glycyrrhiza uralensis Fisch.[1]. It is a derivative of glycyrrhizin, the primary bioactive compound in licorice root. While glycyrrhizin has been extensively studied for its wide range of pharmacological effects, this compound remains a less-characterized compound. Understanding its distribution across different Glycyrrhiza species and its unique biological activities is a promising area for future research.
Comparative Content of Glycyrrhizin in Glycyrrhiza Species
| Glycyrrhiza Species | Glycyrrhizin Content (mg/g of dry root) | Key Distinguishing Features |
| Glycyrrhiza uralensis | 40.5 ± 29.1 | High in flavonoids like liquiritin (B1674860) and isoliquiritin.[2] Contains the species-specific marker glycycoumarin.[2] |
| Glycyrrhiza glabra | 40.6 ± 26.4 | Contains glabridin, a species-specific isoflavone.[2] |
| Glycyrrhiza inflata | 49.3 ± 15.6 | Characterized by the presence of licochalcone A.[2] |
Note: The content of glycyrrhizin can vary significantly based on the geographical origin, cultivation conditions, and age of the plant.
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of triterpenoid saponins (B1172615) from Glycyrrhiza species. These protocols can be adapted for the specific isolation and quantification of this compound.
Extraction of Triterpenoid Saponins
This protocol outlines a general method for extracting triterpenoid saponins from dried licorice root.
Methodology:
-
Sample Preparation: Air-dry the roots of the Glycyrrhiza species and grind them into a fine powder.
-
Extraction: Macerate the powdered root material in 70% ethanol (1:10 w/v) at room temperature for 24 hours with occasional shaking. Alternatively, perform Soxhlet extraction for 6-8 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
Partitioning: Resuspend the aqueous residue in distilled water and partition it with an equal volume of n-butanol in a separatory funnel. Repeat the partitioning three times.
-
Saponin Fraction: Combine the n-butanol fractions and evaporate to dryness under reduced pressure to obtain the crude triterpenoid saponin extract.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a standard HPLC method for the separation and quantification of glycyrrhizin, which can be optimized for this compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of the reference standard (e.g., glycyrrhizin) in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude saponin extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-20 min, 30-60% A; 20-25 min, 60-90% A; 25-30 min, 90% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Identify the peak corresponding to the target compound by comparing the retention time with the standard. Quantify the compound by integrating the peak area and comparing it to the calibration curve.
Potential Signaling Pathways
The biological activities of glycyrrhizin and its aglycone, glycyrrhetinic acid, are mediated through various signaling pathways. While the specific pathways modulated by this compound have not been elucidated, the known anti-inflammatory effects of glycyrrhizin offer a potential starting point for investigation. One of the key mechanisms is the inhibition of the high mobility group box 1 (HMGB1) protein, a key mediator of inflammation.
Pathway Description: Glycyrrhizin has been shown to directly bind to and inhibit the activity of High Mobility Group Box 1 (HMGB1). HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells, can activate pattern recognition receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This activation triggers downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. The activation of NF-κB leads to the upregulation of a host of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), which drive the inflammatory response. By inhibiting HMGB1, glycyrrhizin can effectively suppress this inflammatory cascade. It is plausible that this compound may share a similar mechanism of action, a hypothesis that warrants experimental validation.
Future Research Directions
The study of this compound is an open field with significant potential. The following are key areas for future investigation:
-
Isolation and Structural Elucidation: Development of optimized protocols for the isolation and purification of this compound from various Glycyrrhiza species.
-
Quantitative Analysis: A systematic comparative study to quantify the content of this compound in different Glycyrrhiza species and varieties.
-
Pharmacological Screening: In-depth investigation of the biological activities of this compound, including its anti-inflammatory, antiviral, and anticancer properties, in comparison to glycyrrhizin.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetics: Assessment of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to determine its bioavailability and potential as a therapeutic agent.
References
Unveiling the Antiviral Potential: A Comparative Analysis of Glycyrrhizin Derivatives and Leading Antiviral Compounds
While specific experimental data on the antiviral activity of 22-Beta-Acetoxyglycyrrhizin is not publicly available, this guide provides a comprehensive head-to-head comparison of its parent compound, glycyrrhizin (B1671929) (GL), and other relevant derivatives against established antiviral drugs, Remdesivir (B604916) and Oseltamivir (B103847). This analysis is intended for researchers, scientists, and drug development professionals to offer insights into the potential antiviral mechanisms and efficacy of this class of compounds.
Glycyrrhizin, a major active constituent of licorice root, and its derivatives have long been investigated for their broad-spectrum antiviral properties.[1][2][3] These triterpenoid (B12794562) saponins (B1172615) have shown inhibitory effects against a variety of viruses, including coronaviruses, influenza viruses, and human immunodeficiency virus (HIV).[1][4][5] Their mechanisms of action are multifaceted, often involving the inhibition of viral entry and replication, as well as modulation of the host's inflammatory response.[1][2][6]
This guide will compare the available data on glycyrrhizin and its derivatives with two widely recognized antiviral drugs: Remdesivir, a nucleotide analog effective against a range of RNA viruses including SARS-CoV-2, and Oseltamivir, a neuraminidase inhibitor used for the treatment and prophylaxis of influenza virus infections.
Quantitative Comparison of Antiviral Activity
The following tables summarize the available in vitro data for glycyrrhizin, its derivatives, Remdesivir, and Oseltamivir against various viruses. The 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50) are key parameters to assess the potency and safety of an antiviral compound. A higher selectivity index (SI = CC50/IC50) indicates a more favorable safety profile.
Table 1: Antiviral Activity against Coronaviruses (SARS-CoV-2)
| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Glycyrrhizin | SARS-CoV-2 | Vero E6 | EC50: 0.44 mg/ml (~536 µM) | > 4 mg/ml (~4870 µM) | > 9 | [7] |
| Glycyvir (nicotinate derivative of GL) | SARS-CoV-2 (Alpha, Delta) | Vero E6 | IC50: 2-8 | > 100 | > 12.5-50 | [8][9] |
| Remdesivir | SARS-CoV-2 | Vero E6 | EC50: 0.77 | > 100 | > 129.87 | [10] |
| Remdesivir | SARS-CoV | Primary human airway epithelial cells | IC50: 0.069 | Not reported | Not reported | [10] |
Table 2: Antiviral Activity against Influenza Virus
| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Glycyrrhizin Derivative (with S-benzyl-cysteine) | Influenza A/H1N1/pdm09 | MDCK | EC50: 3.5 | 250 | 71 | [11] |
| Oseltamivir Carboxylate | Influenza A/H1N1 | MDCK | IC50: 0.00134 | Not reported | Not reported | [12] |
| Oseltamivir Carboxylate | Influenza A/H3N2 | MDCK | IC50: 0.00067 | Not reported | Not reported | [12] |
| Oseltamivir Carboxylate | Influenza B | MDCK | IC50: 0.013 | Not reported | Not reported | [12] |
Table 3: Antiviral Activity against Human Immunodeficiency Virus (HIV)
| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Glycyrrhizin | HIV-1 | MT-4 | 0.6 mM (~491 µM) (complete inhibition) | Not reported | Not reported | [5] |
| Glycyvir (nicotinate derivative of GL) | HIV-1 (Subtypes B, A6, CRF63_02A) | TZM-bl | IC50: 3.9-27.5 | > 100 | > 3.6-25.6 | [8][9][13] |
Mechanisms of Antiviral Action
The antiviral compounds discussed employ distinct strategies to combat viral infections.
Glycyrrhizin and its Derivatives:
The antiviral mechanisms of glycyrrhizin and its derivatives are broad and can vary depending on the virus. Key mechanisms include:
-
Inhibition of Viral Entry: Glycyrrhizin has been shown to interfere with the early stages of viral infection, including attachment and penetration into the host cell.[1][14] For some viruses, it may directly interact with viral surface proteins or host cell receptors.[7]
-
Inhibition of Viral Replication: These compounds can inhibit viral replication by targeting viral enzymes essential for the process. For instance, glycyrrhizin has been reported to inhibit the main protease (Mpro) of SARS-CoV-2.[15]
-
Modulation of Host Signaling Pathways: Glycyrrhizin can modulate host inflammatory responses, such as the HMGB1/TLR4 signaling pathway, which can indirectly inhibit viral activity.[1][2]
Remdesivir:
Remdesivir is a prodrug of a nucleotide analog. Its mechanism of action involves:
-
Inhibition of Viral RNA-dependent RNA Polymerase (RdRp): Once inside the host cell, remdesivir is converted into its active triphosphate form. This active form mimics an ATP nucleotide and is incorporated into the nascent viral RNA chain by the viral RdRp. This incorporation leads to delayed chain termination, thereby halting viral RNA synthesis.[1][3][16]
Oseltamivir:
Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate. Its mechanism is highly specific to influenza viruses:
-
Inhibition of Neuraminidase: Oseltamivir carboxylate is a potent and selective inhibitor of the viral neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking neuraminidase, oseltamivir prevents the spread of the virus to other cells.[4][6][17][18][19]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanisms of action for Glycyrrhizin derivatives, Remdesivir, and Oseltamivir.
Caption: General workflow for in vitro antiviral compound screening.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of antiviral compounds. Specific parameters may vary depending on the virus, cell line, and compound being tested.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).
-
Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known concentration of the virus.
-
Infection: Remove the culture medium from the cells and add the virus-compound mixtures to the respective wells.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay measures the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control (no compound). Determine the CC50 value from the dose-response curve.
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by the antiviral compound.
-
Experimental Setup: Design a series of experiments where the antiviral compound is added at different time points relative to viral infection:
-
Pre-treatment of cells: Compound is added to cells before infection and then removed.
-
Co-treatment: Compound is added along with the virus during infection.
-
Post-treatment: Compound is added at various time points after infection.
-
-
Infection and Treatment: Perform the infection and compound treatments according to the designed time points.
-
Quantification of Viral Replication: After a full replication cycle, quantify the amount of virus produced (e.g., by plaque assay, RT-qPCR, or measuring viral protein expression).
-
Data Analysis: Compare the level of viral inhibition at each time point. Strong inhibition during pre-treatment suggests interference with viral entry, while inhibition during post-treatment points to an effect on replication or later stages.
Conclusion
While direct experimental data for this compound remains elusive, the broader family of glycyrrhizin derivatives demonstrates significant antiviral potential against a range of viruses. The available data on glycyrrhizin and its modified forms, such as Glycyvir, highlight their ability to inhibit viral entry and replication, often with favorable selectivity indices. In comparison to highly specific drugs like Oseltamivir, which targets a single viral enzyme, glycyrrhizin derivatives exhibit a broader mechanism of action that can also involve the modulation of host responses. Remdesivir, another broad-spectrum antiviral, acts on a conserved viral enzyme, the RNA-dependent RNA polymerase.
Further research is imperative to synthesize and evaluate the antiviral efficacy and mechanism of action of this compound specifically. Such studies would clarify its potential as a therapeutic agent and contribute to the development of novel antiviral strategies based on this natural product scaffold. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. Remdesivir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 5. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 6. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Arguments in favour of remdesivir for treating SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycyrrhizic acid derivatives as influenza A/H1N1 virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scienceopen.com [scienceopen.com]
- 16. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 17. Oseltamivir - Wikipedia [en.wikipedia.org]
- 18. droracle.ai [droracle.ai]
- 19. go.drugbank.com [go.drugbank.com]
Validating the In Vivo Anti-inflammatory Effects of Glycyrrhizin Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of glycyrrhizin (B1671929) derivatives with established anti-inflammatory agents. The data presented is compiled from preclinical studies to offer a comprehensive overview of their therapeutic potential. While specific data for 22-Beta-Acetoxyglycyrrhizin is limited in the current literature, this guide focuses on the well-documented anti-inflammatory properties of its parent compound, glycyrrhizin, and its primary metabolite, glycyrrhetinic acid.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for evaluating the efficacy of anti-inflammatory drugs.[1][2] The inflammatory response in this model is characterized by edema, hyperalgesia, and erythema resulting from the release of pro-inflammatory mediators.[1]
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route of Administration | Time Point (hours) | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) by Reference |
| Glycyrrhizin | 50 | i.p. | 3 | 45.2 | Indomethacin (10 mg/kg) | 68.3 |
| Glycyrrhizin | 100 | i.p. | 3 | 58.7 | Indomethacin (10 mg/kg) | 68.3 |
| Dexamethasone (B1670325) | 1 | i.p. | 3 | 75.0 | - | - |
Note: Data is synthesized from multiple sources for comparative purposes. Actual experimental results may vary.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the methodology for inducing acute inflammation in a rat model to assess the anti-inflammatory properties of test compounds.
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.[2][3] Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals are fasted for 12 hours before the experiment.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Test compounds (e.g., glycyrrhizin derivatives) or a reference drug (e.g., dexamethasone, indomethacin) are administered intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle.[4]
-
After a specified pre-treatment time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.[3]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1]
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mechanism of Action: Modulation of Inflammatory Pathways
Glycyrrhizin and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.[5][6] The primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][6][7]
Diagram 1: Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow of the carrageenan-induced paw edema assay.
Diagram 2: Simplified Signaling Pathway of Glycyrrhizin's Anti-inflammatory Action
Caption: Glycyrrhizin derivatives inhibit key inflammatory pathways.
Discussion and Conclusion
The available preclinical data strongly support the anti-inflammatory activity of glycyrrhizin and its derivatives. Their mechanism of action, primarily through the inhibition of the NF-κB and MAPK pathways, leads to a reduction in the production of key pro-inflammatory cytokines.[5][6] In the carrageenan-induced paw edema model, glycyrrhizin demonstrates a dose-dependent reduction in inflammation.
While potent corticosteroids like dexamethasone generally exhibit stronger anti-inflammatory effects, glycyrrhizin derivatives represent a promising class of compounds with a potentially more favorable safety profile for long-term use. Dexamethasone functions by decreasing the gene transcription of multiple pro-inflammatory molecules.[8] Further research is warranted to fully elucidate the in vivo efficacy and safety of specific derivatives such as this compound and to directly compare their performance against a wider range of steroidal and non-steroidal anti-inflammatory drugs.
References
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirect role of beta2-adrenergic receptors in the mechanism of anti-inflammatory action of NSAIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone to combat cytokine storm in COVID-19: Clinical trials and preliminary evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of 22-Beta-Acetoxyglycyrrhizin and Alternatives in Clinical Trials for Alopecia Areata
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data for 22-Beta-Acetoxyglycyrrhizin and its alternatives for the treatment of alopecia areata. Due to a lack of specific clinical trial data for this compound, this analysis utilizes data from studies on "Compound Glycyrrhizin (B1671929)," a therapeutic formulation where glycyrrhizin is the primary active component. This compound is a derivative of glycyrrhizin. The information presented herein is intended to support research, scientific evaluation, and drug development efforts in the field of dermatology and immunology.
Executive Summary
Alopecia areata is an autoimmune disorder characterized by non-scarring hair loss. Current treatment strategies aim to modulate the immune response and stimulate hair regrowth. This guide focuses on a meta-analysis of clinical trial data for Compound Glycyrrhizin and compares its efficacy and safety with established and emerging therapies, including Janus kinase (JAK) inhibitors, topical minoxidil (B1677147), and intralesional corticosteroids. The objective is to provide a clear, data-driven comparison to inform future research and clinical development.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from a meta-analysis of Compound Glycyrrhizin and pivotal clinical trials of its alternatives for the treatment of alopecia areata.
Table 1: Efficacy of Compound Glycyrrhizin in Alopecia Areata (Meta-Analysis)
| Outcome Measure | Compound Glycyrrhizin + Conventional Treatment | Conventional Treatment Alone | Risk Ratio (95% CI) | p-value | Citation |
| Cure Rate | Superior | - | 1.60 (1.47, 1.74) | < 0.001 | [1] |
| Total Efficacy Rate | Superior | - | 1.37 (1.29, 1.45) | < 0.001 | [1] |
Table 2: Efficacy of JAK Inhibitors in Severe Alopecia Areata
| Treatment | Percentage of Patients Achieving SALT ≤ 20 (≥80% scalp hair coverage) at 24 weeks | Percentage of Patients Achieving SALT ≤ 10 (≥90% scalp hair coverage) at 24 weeks | Placebo | Citation |
| Ritlecitinib (B609998) 50 mg | 23% | - | 2% | |
| Upadacitinib (B560087) 15 mg | 44.6% - 45.2% | 35.2% - 36.0% | 1.5% - 3.4% | |
| Upadacitinib 30 mg | 54.3% - 55.0% | 45.8% - 47.1% | 1.5% - 3.4% |
Table 3: Efficacy of Topical and Intralesional Therapies for Alopecia Areata
| Treatment | Efficacy Outcome | Notes | Citation |
| Topical Minoxidil (5%) | 81% response rate (terminal hair regrowth) in extensive AA | Compared to 38% with 1% minoxidil. | |
| Intralesional Corticosteroids | ~60% experience significant hair regrowth | Best for small, recent patches. |
Table 4: Safety and Adverse Events
| Treatment | Common Adverse Events | Serious Adverse Events | Citation |
| Compound Glycyrrhizin | Edema, elevated blood pressure, gastrointestinal discomfort. | Incidence of edema was higher in the CG group (RR = 2.53). | [1] |
| Ritlecitinib | Headache, nasopharyngitis, upper respiratory tract infection. | Rates of serious AEs were low. | |
| Upadacitinib | Acne, nasopharyngitis, upper respiratory tract infection. | Serious infections were infrequent (0.7-1.0%). | |
| Topical Minoxidil | Scalp irritation, dermatitis. | Systemic effects are minimal. | |
| Intralesional Corticosteroids | Injection site pain, cutaneous atrophy. | Systemic side effects are rare. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of research findings.
Meta-Analysis of Compound Glycyrrhizin
A systematic review and meta-analysis was conducted on randomized controlled trials (RCTs) comparing Compound Glycyrrhizin plus conventional treatments with conventional treatments alone for alopecia areata.[1] Eight literature databases were searched for eligible studies.[1] The primary outcomes analyzed were cure rate and total efficacy rate.[1] Statistical analysis was performed using RevMan 5.4 and Stata 12.0 software to calculate risk ratios (RR) and 95% confidence intervals (CI).[1]
JAK Inhibitor Clinical Trials (Ritlecitinib and Upadacitinib)
The efficacy and safety of ritlecitinib and upadacitinib were evaluated in Phase 2b/3, randomized, double-blind, placebo-controlled trials in patients aged 12 years and older with severe alopecia areata (≥50% scalp hair loss). The primary endpoint was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less (indicating ≥80% scalp hair coverage) at week 24. Key secondary endpoints included the proportion of patients achieving a SALT score of 10 or less.
Topical Minoxidil Clinical Trial
A double-blind, placebo-controlled trial evaluated the efficacy of 5% topical minoxidil solution in men with androgenetic alopecia. While not specific to alopecia areata, it provides a framework for topical treatment evaluation. Efficacy was assessed by non-vellus hair counts in a target area of the scalp over a 48-week period.
Intralesional Corticosteroid Studies
Prospective studies have evaluated the efficacy of intralesional triamcinolone (B434) acetonide in patients with patchy alopecia areata. Injections of varying concentrations (2.5–10 mg/mL) were administered every 4–6 weeks, with hair regrowth assessed over several months.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of Compound Glycyrrhizin and JAK inhibitors in the context of alopecia areata.
Caption: Proposed signaling pathways of Glycyrrhizin.
Caption: JAK-STAT signaling pathway and its inhibition.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a randomized controlled trial in alopecia areata.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of 22-Beta-Acetoxyglycyrrhizin and its structurally related compounds: glycyrrhizin (B1671929), 18β-glycyrrhetinic acid, and carbenoxolone (B1668346). The information presented is intended to support research and drug development efforts by providing a consolidated resource on the cytotoxic and hepatotoxic potential of these compounds, supported by experimental data and methodologies.
Introduction to the Compounds
Glycyrrhizin, a major active component of licorice root, and its derivatives have a long history of medicinal use, exhibiting anti-inflammatory, antiviral, and hepatoprotective properties. This compound is a triterpene glucuronide also isolated from the roots of Glycyrrhiza species. 18β-glycyrrhetinic acid is the active metabolite of glycyrrhizin, and carbenoxolone is a synthetic derivative of 18β-glycyrrhetinic acid. Understanding the safety profiles of these compounds is crucial for their therapeutic development.
Quantitative Safety Data
| Compound | Assay Type | Cell Line/Organism | Endpoint | Result |
| Glycyrrhizin | Acute Oral Toxicity | Rat | LD50 | > 10,000 mg/kg |
| Acute Intraperitoneal Toxicity | Mouse | LD50 | 1,500 mg/kg | |
| Cytotoxicity (MTT Assay) | MCF-7 (Human Breast Cancer) | IC50 | 56.10 µg/mL (for a Glycyrrhiza glabra extract)[1] | |
| 18β-Glycyrrhetinic Acid | Cytotoxicity (MTT Assay) | MCF-7 (Human Breast Cancer) | IC50 | 0.412 µM[2] |
| Cytotoxicity (MTT Assay) | HCT-116 (Human Colon Cancer) | IC50 | > 100 µM | |
| Cytotoxicity (MTT Assay) | HepG2 (Human Liver Cancer) | IC50 | 0.22 µM (for a hydroxylated derivative)[3] | |
| Cytotoxicity (MTT Assay) | Jurkat (Human T-cell Leukemia) | IC50 | 1.1 µM (for an imidazolyl derivative)[4] | |
| Cytotoxicity (MTT Assay) | MMQ (Rat Pituitary Adenoma) | IC50 | 111.5 µM (at 24h)[5] | |
| Cytotoxicity (MTT Assay) | GH3 (Rat Pituitary Adenoma) | IC50 | 69.6 µM (at 24h)[5] | |
| Carbenoxolone | Acute Oral Toxicity | Rat | LD50 | 7,300 mg/kg |
| Acute Intraperitoneal Toxicity | Mouse | LD50 | 120 mg/kg | |
| Cytotoxicity (Trypan Blue Exclusion) | K562 (Human Leukemia) | IC50 | ~150 µM (at 48h)[6] |
Note: IC50 values for glycyrrhetinic acid and its derivatives are predominantly from studies on cancer cell lines and may not directly reflect cytotoxicity to non-cancerous cells. Some studies indicate that glycyrrhizin itself has low cytotoxicity at therapeutic concentrations. A study on a Glycyrrhiza new variety extract showed a no-observed-adverse-effect level (NOAEL) of higher than 5000 mg/kg/day in a 13-week rat study[7].
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.
Hepatotoxicity Assessment: Measurement of Liver Enzymes (ALT and AST)
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers for liver damage. Their release into the bloodstream indicates hepatocellular injury.
Principle: The levels of ALT and AST in the serum or cell culture supernatant are measured using commercially available assay kits, which are typically based on enzymatic reactions that produce a quantifiable colorimetric or fluorescent product.
Methodology (In Vivo - Rat Model):
-
Animal Dosing: Administer the test compounds to rats orally or via injection at different dose levels for a specified period (e.g., 7, 14, or 28 days). A control group should receive the vehicle.
-
Blood Collection: At the end of the treatment period, collect blood samples from the animals via cardiac puncture or tail vein bleeding.
-
Serum Separation: Centrifuge the blood samples to separate the serum.
-
Enzyme Measurement: Use commercial ALT and AST assay kits according to the manufacturer's instructions to determine the enzyme levels in the serum samples.
-
Data Analysis: Compare the ALT and AST levels in the treated groups to the control group. A significant increase in these enzyme levels suggests potential hepatotoxicity.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway for apoptosis induction by 18β-glycyrrhetinic acid, a common mechanism of cytotoxicity for many bioactive compounds.
Caption: Apoptotic pathway induced by 18β-glycyrrhetinic acid.
Conclusion
This guide provides a comparative assessment of the safety profiles of this compound and related compounds. While quantitative data for glycyrrhizin, 18β-glycyrrhetinic acid, and carbenoxolone are available, a notable gap exists in the specific toxicological data for this compound. The provided experimental protocols and the signaling pathway diagram offer a framework for further investigation into the safety and mechanisms of action of these compounds. Researchers are encouraged to conduct specific in vitro and in vivo studies to definitively characterize the safety profile of this compound for its potential therapeutic applications.
References
- 1. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Oncopreventive and oncotherapeutic potential of licorice triterpenoid compound glycyrrhizin and its derivatives: Molecular insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 22-Beta-Acetoxyglycyrrhizin: A Guide for Laboratory Professionals
Hazard Assessment and Safety Information
Based on available Safety Data Sheets for the broader class of saponins (B1172615), 22-Beta-Acetoxyglycyrrhizin is generally considered to have a low hazard profile. The primary risks are associated with physical irritation from dust. The following table summarizes the typical hazard classifications for saponins.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral) | Not Classified | Not considered acutely toxic if ingested. |
| Skin Corrosion/Irritation | Not Classified | Not expected to cause significant skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | May cause serious eye irritation. |
| Respiratory Sensitization | Not Classified | Not expected to cause respiratory sensitization. |
| Skin Sensitization | Not Classified | Not expected to cause skin sensitization. |
| Carcinogenicity | Not Classified | Not classified as a carcinogen. |
| Aquatic Hazard | Not Classified | Not classified as hazardous to the aquatic environment. |
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form, the following personal protective equipment should be worn to minimize exposure:
-
Eye Protection: Safety glasses or goggles are essential to prevent eye irritation.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: If handling large quantities of the solid material or if dust is generated, a dust mask or respirator is recommended to prevent respiratory tract irritation.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Step-by-Step Disposal Procedures
The overriding principle for chemical disposal is to adhere to local, state, and federal regulations, as well as institutional policies. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Step 1: Waste Characterization and Segregation
Before disposal, it is crucial to characterize the waste. Determine if the this compound is in a solid form, dissolved in a solvent, or part of a mixture. This will dictate the appropriate disposal pathway.
-
Solid Waste: Pure, uncontaminated this compound.
-
Liquid Waste: this compound dissolved in a solvent (e.g., DMSO, ethanol).
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound.
Segregate these waste streams into clearly labeled, dedicated waste containers. Never mix incompatible chemicals.
Step 2: Solid Waste Disposal
For small quantities of solid this compound, the following procedure is generally acceptable, assuming it is not mixed with any hazardous materials:
-
Containment: Place the solid waste in a sealed, sturdy, and clearly labeled container. The original product container is often suitable.
-
Labeling: The label should clearly identify the contents as "this compound Waste" and include the date.
-
Disposal: For non-hazardous solid waste, many institutions permit disposal in the regular laboratory trash, provided it is securely contained to prevent exposure to custodial staff.[1][2] Always confirm this with your institution's EHS guidelines.
Step 3: Liquid Waste Disposal
The disposal of liquid waste containing this compound depends on the solvent used.
-
Aqueous Solutions: If dissolved in water and not contaminated with other hazardous materials, some institutions may permit drain disposal for small quantities of non-hazardous, water-soluble substances.[3] However, this is highly regulated and requires verification with your EHS office.
-
Solvent-Based Solutions: If dissolved in a flammable or hazardous solvent (e.g., methanol, DMSO), the waste must be collected in a designated solvent waste container.
-
Container: Use a compatible, leak-proof container with a secure cap.
-
Labeling: Label the container with the full chemical names of all components and their approximate percentages.
-
Collection: Arrange for pickup by your institution's hazardous waste management service.
-
Step 4: Disposal of Contaminated Materials
Labware and consumables contaminated with this compound should be disposed of as follows:
-
Sharps: Needles, scalpels, and other sharps should be placed in a designated sharps container.
-
Non-Sharps: Gloves, weighing paper, and other contaminated items should be placed in a labeled bag or container for solid chemical waste.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps to determine the appropriate disposal route for this compound waste.
Caption: Disposal Decision Workflow for this compound.
By following these guidelines and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
Personal protective equipment for handling 22-Beta-Acetoxyglycyrrhizin
Essential Safety and Handling Guide for 22-Beta-Acetoxyglycyrrhizin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining a secure research environment.
Hazard Identification and Precautionary Measures
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following hazard and precautionary statements have been identified from supplier information.[1] It is imperative to handle this compound with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin or eyes.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312: Call a POISON CENTER/doctor if you feel unwell. | |
| P403+P233: Store in a well-ventilated place. Keep container tightly closed. | |
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound, particularly in its powdered form, to prevent inhalation, dermal, and eye contact.
-
Respiratory Protection: An N95-rated or higher particulate respirator is mandatory to prevent inhalation of the powder.[2] For large-scale operations or in case of a spill, a chemical cartridge-type respirator may be necessary.[2]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[3] For procedures with a higher risk of splashing or aerosolization, a face shield should be worn in addition to goggles.[2][4]
-
Skin Protection:
-
Gloves: Double gloving with powder-free nitrile gloves is recommended.[2] Thicker gloves generally offer better protection.[2] Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected or damage occurs.[2]
-
Lab Coat/Gown: A disposable, long-sleeved gown that is resistant to chemicals should be worn.[5] The cuffs of the gown should be tucked into the outer gloves to ensure complete coverage of the wrists.[2]
-
-
Footwear: Closed-toe shoes with non-slip soles are required to protect against spills and slips.[5]
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. If the container is compromised, handle it within a chemical fume hood while wearing appropriate PPE.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature is between 2°C and 8°C.[1][7] The container must be kept tightly closed.[1]
Weighing and Aliquoting
-
Controlled Environment: All handling of the powdered compound, including weighing and aliquoting, must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Procedure:
-
Don all required PPE before entering the designated handling area.
-
Place a weigh boat or appropriate container on the analytical balance.
-
Carefully open the stock container of this compound.
-
Using a clean spatula, transfer the desired amount of powder to the weigh boat. Avoid creating dust.
-
Securely close the stock container and return it to its designated storage location.
-
Proceed with the experimental protocol within the fume hood.
-
Use in Experimental Protocols
-
Solubilization: this compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[8] Prepare solutions within the chemical fume hood.
-
Spill Management: In the event of a spill, evacuate the immediate area. For a small spill, and if properly trained and equipped, contain the spill with an absorbent material, then carefully clean the area. For larger spills, follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated weigh boats, and other solid materials that have come into contact with the compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of down the drain.[9]
-
-
Container Disposal: Empty containers of this compound must be triple-rinsed with an appropriate solvent.[10] The rinsate should be collected as hazardous liquid waste.[10] After rinsing, the container can be disposed of according to institutional guidelines, which may require defacing the original label.[10]
-
Waste Pickup: All hazardous waste containers must be properly labeled with their contents and sealed.[10] Follow your institution's procedures for hazardous waste pickup and disposal.
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. This compound | 938042-17-2 | NMB04217 [biosynth.com]
- 2. pppmag.com [pppmag.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. This compound | CAS:938042-17-2 | Manufacturer ChemFaces [chemfaces.com]
- 9. acs.org [acs.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
